Ropivacaine Hydrochloride
Description
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048379 | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98717-15-8 | |
| Record name | Ropivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ropivacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for ropivacaine (B1680718) hydrochloride, a widely used local anesthetic. The document outlines the key chemical intermediates, reaction protocols, and quantitative data to support research, development, and manufacturing activities.
Introduction
Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, is an amino amide local anesthetic.[1] Its synthesis is of significant interest in the pharmaceutical industry due to its favorable clinical profile, characterized by a high degree of sensory block with less motor block and reduced cardiotoxicity compared to other long-acting local anesthetics. This guide details the prevalent synthetic routes to ropivacaine hydrochloride, focusing on the chemical transformations and intermediate stages.
Core Synthetic Pathways
The synthesis of this compound primarily proceeds through two strategic routes, distinguished by the nature of the initial starting material: one beginning with a chiral precursor and the other with a racemic mixture that is later resolved.
This pathway commences with the optically pure (S)-pipecolic acid, ensuring the desired stereochemistry of the final product from the outset.
The key intermediate in this process is (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, also referred to as (S)-pipecolic acid 2,6-xylidide.[2] This intermediate is subsequently alkylated to introduce the n-propyl group at the piperidine (B6355638) nitrogen, yielding ropivacaine base. The final step involves the formation of the hydrochloride salt.
A common method involves the acylation of L-piperidine-2-carboxylic acid hydrochloride with thionyl chloride to form the corresponding acyl chloride.[3] This is followed by condensation with 2,6-dimethylaniline (B139824) to produce the intermediate amide.[3]
An alternative approach begins with racemic pipecolic acid. The initial steps involve the formation of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (pipecoloxylidide). The crucial step in this pathway is the resolution of the racemic intermediate to isolate the desired (S)-enantiomer.[4][5] This is often achieved by crystallization with a resolving agent.[5] Following the successful separation of the (S)-enantiomer, the synthesis proceeds with N-propylation and subsequent conversion to the hydrochloride salt, mirroring the final steps of the chiral synthesis route.
Key Intermediates
The synthesis of this compound involves several critical intermediates. The structures and roles of these compounds are pivotal to the overall process.
-
(S)-Pipecolic Acid: The chiral starting material for the stereospecific synthesis route.
-
L-piperidine-2-carbonyl chloride: A reactive intermediate formed from L-piperidine-2-carboxylic acid, facilitating the subsequent amidation.[6]
-
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide ((S)-pipecoloxylidide): The direct precursor to ropivacaine, formed by the coupling of the pipecolic acid moiety with 2,6-dimethylaniline.[2]
-
Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Pipecoloxylidide): The intermediate formed when starting with racemic pipecolic acid, which requires chiral resolution.[4]
-
Ropivacaine Base: The free base form of the final active pharmaceutical ingredient, which is then converted to the hydrochloride salt for pharmaceutical use.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
This protocol describes the synthesis of the key amide intermediate starting from L-piperidine-2-carboxylic acid.
-
Acylation: L-piperidine-2-carboxylic acid hydrochloride (30.00 g, 0.18 mol) is suspended in toluene (B28343) (300 ml). N,N-Dimethylformamide (1 ml) is added as a catalyst, followed by the addition of thionyl chloride (25.85 g, 0.22 mol). The mixture is heated to 50-55°C and maintained for 3 hours.[3]
-
Condensation: To the above reaction mixture, a solution of 2,6-dimethylaniline (109.75 g, 0.91 mol) in toluene (60 ml) is added dropwise. The reaction is maintained at 60°C for 2 hours.[3]
-
Work-up and Purification: After the reaction, the mixture is worked up to isolate the crude product. The pH of the aqueous phase can be adjusted to facilitate the separation of impurities.[3] The crude intermediate is then purified, for instance, by slurrying in a nonpolar solvent to achieve a purity of ≥99.5%.[3]
This step introduces the propyl group to the piperidine ring.
-
Reaction: The intermediate, (S)-pipecolic acid 2,6-xylidide (145 g, 0.624 mol), is dissolved in tetrahydrofuran (B95107) (2.5 L).[2] n-Propyl bromide (766 g, 6.24 mol) is added, and the mixture is refluxed for 20-24 hours.[2]
-
Isolation: After the reaction, inorganic salts are removed by filtration. The solvent is evaporated to yield the crude ropivacaine base as a solid.[2]
-
Purification: The crude solid is taken up in a minimal amount of diisopropyl ether (200 ml), filtered, and washed with the same solvent (3 x 150 ml). The product is then dried under vacuum at 55°C.[2]
The final step is the conversion of the ropivacaine base to its hydrochloride salt.
-
Salt Formation: Ropivacaine base is suspended in a suitable solvent such as acetone (B3395972).[7] Hydrochloric acid is added to adjust the pH to approximately 2.[7]
-
Crystallization: The solution is seeded to induce crystallization. The crystal slurry is cooled to facilitate complete precipitation.[7] The crystals are collected by centrifugation and washed with acetone.[7]
-
Monohydrate Formation: To obtain the monohydrate form, the this compound is slurried in acetone at reflux, and water is added.[7] The mixture is filtered, and more acetone is added. The solution is then cooled to induce crystallization of the monohydrate.[7]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of ropivacaine and its intermediates.
| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Amide Formation | L-piperidine-2-carboxylic acid hydrochloride | Thionyl chloride, 2,6-dimethylaniline | Toluene | >80% | >99.5% (after purif.) | [3] |
| N-Propylation | (S)-pipecolic acid 2,6-xylidide | n-Propyl bromide | Tetrahydrofuran | 94% | 99.75% (HPLC) | [2] |
| Hydrochloride Salt Formation | Ropivacaine Base | Hydrochloric acid | Acetone | ~90% | - | [7] |
| Monohydrate Crystallization | This compound | Water, Acetone | Acetone/Water | ~80% | - | [4] |
Visualized Synthesis Pathways
The following diagrams illustrate the core synthetic routes for this compound.
Caption: Chiral synthesis pathway of ropivacaine starting from (S)-pipecolic acid.
Caption: Synthesis pathway of ropivacaine from racemic pipecolic acid followed by chiral resolution.
Conclusion
The synthesis of this compound can be efficiently achieved through well-established chemical pathways. The choice between a chiral or racemic starting material will depend on factors such as cost, availability of reagents, and the desired efficiency of the process. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in the research, development, and production of this important local anesthetic. The use of modern analytical techniques such as HPLC is crucial for ensuring the chemical and enantiomeric purity of the final product.[2]
References
- 1. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 3. CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents [patents.google.com]
- 4. RU2167153C2 - Method of synthesis of this compound monohydrate - Google Patents [patents.google.com]
- 5. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 6. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Chemical properties of ropivacaine hydrochloride for research applications
An In-depth Technical Guide on the Chemical Properties of Ropivacaine (B1680718) Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ropivacaine hydrochloride, a widely used local anesthetic of the amino amide class. The information presented herein is intended to support research and development activities by providing detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Core Chemical and Physical Properties
This compound is the S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride. It is supplied as a white crystalline powder.[1] Its chemical structure and properties are critical for its function as a long-acting local anesthetic.
Physicochemical Data
The following tables summarize the key quantitative properties of ropivacaine and its hydrochloride salt, crucial for formulation, analytical method development, and pharmacokinetic studies.
Table 1: General and Dissociation Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₆N₂O · HCl · H₂O | [1][2] |
| Molecular Weight | 328.89 g/mol | [1][3] |
| pKa | 8.07 - 8.2 | [1][4][5][6] |
| LogP (Octanol/Water) | 2.9 | [6] |
| Distribution Ratio (n-octanol/phosphate buffer pH 7.4) | 14:1 | [1] |
Table 2: Melting Point Data
| Form | Melting Point (°C) | Source(s) |
| Ropivacaine (base) | 144 - 146 | [5][7] |
| Ropivacaine Monohydrochloride | 260 - 262 | [5] |
| Ropivacaine Monohydrochloride | 267 - 269 | [8][9][10][11] |
| Ropivacaine Monohydrochloride Monohydrate | 269.5 - 270.6 | [5] |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| Water (at 25°C) | 53.8 mg/mL | [1][6] |
| Water | 2 mg/mL | [10] |
| Methanol | Soluble | [2][3] |
| Ethanol | 15 mg/mL; ≥50.2 mg/mL | [10][12] |
| Dimethyl Sulfoxide (DMSO) | 23-25 mg/mL; ≥42.6 mg/mL | [3][10][12][13] |
| Dimethylformamide (DMF) | 15 mg/mL | [10] |
| Tetrahydrofuran (THF) | Highest among 14 organic solvents tested | [14] |
| Acetonitrile | Lowest among 14 organic solvents tested | [14] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
Table 4: Spectroscopic Properties
| Technique | Key Characteristics | Source(s) |
| UV-Vis | In 0.01M HCl: λmax at 262 nm, shoulder at 270 nm. | [15] |
| ¹H NMR | Spectrum confirms the molecular structure. | [16][17] |
| IR | The absorption spectrum is used for identification against a reference standard. | [15] |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the reversible blockade of nerve impulse conduction.[18] It achieves this by targeting voltage-gated sodium ion channels within the neuronal membrane.[19][20][21][22][23] By binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[19][20][22] This inhibition raises the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately blocking the action potential.[1][23][24] This effect is potentiated by a dose-dependent inhibition of potassium channels.[18] Ropivacaine demonstrates a degree of sensory-motor differentiation, which is attributed to its lower lipophilicity compared to agents like bupivacaine, making it less likely to penetrate large, myelinated motor nerve fibers.[18]
Experimental Protocols
The following sections provide detailed methodologies for determining the key chemical properties of this compound.
Determination of pKa by Potentiometric Titration
This protocol describes a standard method for determining the acid dissociation constant (pKa) using potentiometric titration.[25][26]
Methodology:
-
Preparation of Solutions:
-
Instrument Calibration:
-
Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[25]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Add KCl solution to maintain constant ionic strength.
-
If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[25]
-
Immerse the calibrated pH electrode in the solution.
-
Begin titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.[25]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[25]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope (inflection point).
-
The pKa is equal to the pH at the half-equivalence point.[27]
-
Perform the titration in triplicate to ensure reproducibility.[25]
-
Determination of Melting Point by Capillary Method
This protocol follows the widely used capillary method for determining the melting point range of a solid substance.[28][29][30]
Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a melting point apparatus.[30]
-
-
Measurement Procedure:
-
For an unknown sample, perform a rapid preliminary heating to find an approximate melting range.[32]
-
For a precise measurement, start heating the block. When the temperature is about 5-10°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[30][31]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[31]
-
-
Data Reporting:
Determination of Solubility by Gravimetric Method
This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent.
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial or flask.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, filtered syringe to avoid transferring any undissolved solid.
-
-
Solvent Evaporation:
-
Dispense the supernatant into a pre-weighed container (e.g., an evaporating dish).
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the solute).
-
-
Data Analysis:
-
Weigh the container with the dried solute residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.
-
Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | 132112-35-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. allmpus.com [allmpus.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ropivacaine | 84057-95-4 [chemicalbook.com]
- 6. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ropivacaine - Wikipedia [en.wikipedia.org]
- 8. This compound CAS 132112-35-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 132112-35-7 CAS MSDS ((S)-ropivacaine hydrochloride hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound monohydrate - CAS-Number 132112-35-7 - Order from Chemodex [chemodex.com]
- 11. Page loading... [wap.guidechem.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Ropivacaine(84057-95-4) 1H NMR [m.chemicalbook.com]
- 18. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. What is this compound used for? [synapse.patsnap.com]
- 21. This compound | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. This compound | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. nano-lab.com.tr [nano-lab.com.tr]
- 29. Melting Point Test - CD Formulation [formulationbio.com]
- 30. westlab.com [westlab.com]
- 31. thinksrs.com [thinksrs.com]
- 32. chem.ucalgary.ca [chem.ucalgary.ca]
Early Research on the Anesthetic Properties of Ropivacaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine (B1680718) hydrochloride, a long-acting amide local anesthetic, emerged from the quest for a safer alternative to bupivacaine (B1668057), which was associated with significant cardiotoxicity.[1][2] Developed as a pure S-(-)-enantiomer, ropivacaine was designed to reduce the potential for central nervous system (CNS) and cardiac toxicity while maintaining effective sensory anesthesia.[3][4] This technical guide delves into the foundational preclinical and early clinical research that characterized the anesthetic properties of ropivacaine, providing a comprehensive overview for researchers and drug development professionals.
Mechanism of Action
Ropivacaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[5] By binding to the intracellular portion of these channels, ropivacaine stabilizes them in their inactivated state, which prevents the influx of sodium ions necessary for the initiation and propagation of action potentials.[5][6] This interruption of nerve impulse transmission results in a loss of sensation in the targeted area.[5]
Early research also indicated that ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[3][6] A key characteristic of ropivacaine is its lower lipophilicity compared to bupivacaine.[3] This property is believed to contribute to its selective action on pain-transmitting Aδ and C nerve fibers over the larger, myelinated Aβ fibers responsible for motor function, resulting in a greater degree of motor-sensory differentiation.[3]
dot
Pharmacokinetics
Early studies established the pharmacokinetic profile of ropivacaine, revealing its absorption, distribution, metabolism, and excretion characteristics.
Absorption and Distribution
The absorption of ropivacaine is dependent on the route of administration and the vascularity of the site.[6] Following epidural administration, absorption is complete and biphasic, with an initial rapid phase followed by a slower phase.[3] Ropivacaine has a volume of distribution of approximately 41 liters and is about 94% bound to plasma proteins, primarily α1-acid glycoprotein.[6] It is also known to cross the placenta.[6]
Metabolism and Excretion
Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 1A2 to 3'-hydroxy-ropivacaine and by CYP3A4 via N-dealkylation.[3][4] The majority of the drug (approximately 86%) is excreted in the urine after intravenous administration.[3][6] The terminal half-life of ropivacaine is approximately 1.8 hours after intravenous administration and 4.2 hours following epidural administration.[3][6]
| Pharmacokinetic Parameter | Value | Route of Administration |
| Volume of Distribution | ~41 ± 7 L[6] | Intravenous |
| Plasma Protein Binding | ~94%[6] | - |
| Terminal Half-Life | 1.8 ± 0.7 h[3][6] | Intravenous |
| Terminal Half-Life | 4.2 ± 1.0 h[3][6] | Epidural |
| Renal Excretion | ~86%[3][6] | Intravenous |
Anesthetic Potency and Efficacy
Numerous early studies were conducted to determine the anesthetic potency and clinical efficacy of ropivacaine across various applications.
Preclinical Potency Studies
Preclinical studies in animal models were crucial in establishing the relative potency of ropivacaine compared to bupivacaine. These studies often involved determining the concentration of the local anesthetic required to produce a specific level of nerve block.
| Study Type | Animal Model | Key Findings |
| Sodium Channel Blockade | Rat Dorsal Root Ganglion Neurons | Ropivacaine preferentially blocks TTX-R Na+ channels over TTX-S Na+ channels. IC50 for TTX-R was 54 ± 14 µM versus 116 ± 35 µM for TTX-S.[7] |
| Sodium Current Inhibition | Rat Dorsal Horn Neurons | Ropivacaine produced a dose-dependent inhibition of sodium current with an IC50 of 117.3 µM (compared to 53.7 µM for bupivacaine).[8] |
Early Clinical Efficacy Studies
Early clinical trials in human volunteers and patients provided valuable data on the onset, duration, and quality of anesthesia produced by ropivacaine.
| Anesthetic Application | Ropivacaine Concentration(s) | Key Efficacy Findings |
| Epidural Anesthesia (Lower Limb Surgery) | 0.5%, 0.75%, 1.0% | Onset of sensory anesthesia decreased with increasing concentration (6.4 min for 0.5% to 2.4 min for 1.0%). Duration of sensory block increased with concentration (255 min for 0.5% to 356 min for 1.0%).[9] |
| Inferior Alveolar Nerve Block | 0.25%, 0.375%, 0.5%, 0.75% | Onset was rapid for 0.75% (1.4 min) and 0.5% (1.7 min). Duration of analgesia was prolonged with 0.75% (6.0 h) and 0.5% (5.6 h).[10] |
| Epidural Anesthesia (Cesarean Section) | 0.5% | Provided a similar quality of anesthesia to bupivacaine 0.5%, but with a shorter duration of motor blockade.[11] |
| Brachial Plexus Anesthesia | 0.5% (30-40 mL) | Produced anesthesia broadly similar to bupivacaine 0.5%, with a tendency for faster onset of sensory block and shorter duration of motor block.[11] |
dot
Safety and Toxicity Profile
A primary driver for the development of ropivacaine was to create a local anesthetic with an improved safety profile compared to bupivacaine. Early research focused heavily on evaluating its potential for CNS and cardiotoxicity.
Central Nervous System (CNS) Toxicity
Studies in both animals and human volunteers consistently demonstrated that ropivacaine has a higher threshold for CNS toxicity than bupivacaine.[3] In human volunteers, the convulsive dose of bupivacaine was found to be 1.5 to 2.5 times lower than that of ropivacaine.[3]
Cardiotoxicity
The reduced cardiotoxicity of ropivacaine is a key distinguishing feature. This is attributed to its lower lipid solubility and its nature as a pure S-enantiomer.[3][12] Animal studies showed that ropivacaine isomers had less cardiodepressant effects than bupivacaine isomers.[13] In human volunteers receiving intravenous infusions, ropivacaine produced a significantly smaller increase in the QRS width compared to bupivacaine, indicating less of an effect on cardiac conduction.[3]
| Toxicity Comparison | Ropivacaine | Bupivacaine |
| CNS Toxicity Threshold | Higher | Lower (1.5-2.5 fold)[3] |
| Cardiodepressant Effects | Less pronounced[12][13] | More pronounced[12][13] |
| Effect on QRS Duration | Smaller increase[3] | Larger increase[3] |
dot
Experimental Protocols
Determination of Anesthetic Potency in Preclinical Models
Objective: To quantify the anesthetic potency of ropivacaine, often in comparison to other local anesthetics like bupivacaine.
Typical Protocol (In Vivo Nerve Block Model):
-
Animal Model: Commonly used models include the rat sciatic nerve block or the guinea pig intradermal wheal model.
-
Drug Administration: A range of concentrations of ropivacaine hydrochloride solution are prepared. The solution is injected perineurally (for nerve blocks) or intradermally.
-
Assessment of Anesthesia:
-
Sensory Block: Assessed by applying a noxious stimulus (e.g., thermal or mechanical) to the area innervated by the targeted nerve and observing the animal's response (e.g., tail flick, paw withdrawal). The absence of a response indicates a successful block.
-
Motor Block: Assessed by observing the animal's motor function in the affected limb (e.g., ability to bear weight, righting reflex).
-
-
Data Analysis: The effective dose for 50% of the subjects (ED50) is calculated using methods such as probit analysis. The onset and duration of the block are also recorded for each concentration.
Evaluation of Cardiotoxicity in Animal Models
Objective: To assess the potential for ropivacaine to induce cardiac arrhythmias and depression of myocardial contractility.
Typical Protocol (Isolated Heart Preparation):
-
Animal Model: Hearts are excised from animals such as guinea pigs or rabbits.
-
Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) to maintain viability.
-
Drug Administration: Ropivacaine is added to the perfusate at increasing concentrations.
-
Cardiovascular Parameter Measurement:
-
Inotropy (Contractility): Measured using a force transducer connected to the apex of the ventricle.
-
Chronotropy (Heart Rate): Determined from the electrocardiogram (ECG) or by measuring the interval between contractions.
-
Dromotropy (Conduction): Assessed by measuring the atrioventricular (AV) conduction time from the ECG.
-
-
Data Analysis: Concentration-response curves are generated for each parameter to determine the concentrations at which significant changes occur. These are then compared to data from other local anesthetics.
Conclusion
The early research on this compound successfully characterized it as a long-acting amide local anesthetic with a favorable safety profile compared to its predecessor, bupivacaine. Preclinical and early clinical studies established its mechanism of action, pharmacokinetic properties, and clinical efficacy, highlighting its reduced potential for CNS and cardiotoxicity. This foundational work paved the way for the widespread clinical adoption of ropivacaine as a valuable option for regional anesthesia and pain management.
References
- 1. Ropivacaine - Wikipedia [en.wikipedia.org]
- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
- 6. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new local anesthetic, ropivacaine. Its epidural effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the pharmacokinetics and pharmacodynamics of ropivacaine hydrochloride
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ropivacaine (B1680718) Hydrochloride
Introduction
Ropivacaine is a long-acting amide local anesthetic agent, notable for being the first of its kind produced as a pure S(-) enantiomer.[1] Structurally similar to bupivacaine (B1668057) and mepivacaine, it is distinguished by the propyl group on its piperidine (B6355638) nitrogen atom.[2] Its clinical introduction has been marked by significant interest due to its favorable safety profile, particularly concerning reduced central nervous system (CNS) and cardiovascular toxicity compared to bupivacaine.[1][3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of ropivacaine hydrochloride, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The systemic absorption and subsequent disposition of ropivacaine are influenced by the total dose, concentration, route of administration, and vascularity of the injection site.[4][5] Its pharmacokinetics are generally linear and dose-proportional for intravenously administered doses up to 80 mg.[1]
Absorption
Following epidural administration, ropivacaine exhibits complete and biphasic absorption.[1][4][6] The initial rapid phase has a mean half-life of approximately 14 minutes, followed by a slower phase with a mean absorption half-life of about 4.2 hours.[1] The slower absorption rate is the rate-limiting step in its clearance, leading to a longer terminal half-life after epidural injection compared to intravenous administration.[4]
Distribution
Ropivacaine has a steady-state volume of distribution of approximately 41 to 59 liters.[4][7] It is highly bound to plasma proteins, with about 94% bound, primarily to α1-acid glycoprotein (B1211001).[4][7] An interesting phenomenon is the potential for plasma concentrations to increase during continuous epidural infusion, which is associated with a postoperative rise in α1-acid glycoprotein levels.[4] Ropivacaine can also readily cross the placenta.[1][4]
Metabolism
The liver is the primary site of ropivacaine metabolism.[1] It is extensively metabolized, predominantly through aromatic hydroxylation to 3'-hydroxy-ropivacaine by cytochrome P450 (CYP) 1A2.[1][2] Another major metabolic pathway is N-dealkylation to 2',6'-pipecoloxylidide (PPX), mediated by CYP3A4.[1][2] Other minor metabolites have also been identified.[6]
Excretion
The primary route of excretion for ropivacaine and its metabolites is through the kidneys.[4] Following a single intravenous dose, approximately 86% of the drug is excreted in the urine, with only about 1% as the unchanged parent drug.[1][6]
Quantitative Pharmacokinetic Data
| Parameter | Value | Route of Administration | Citation |
| Volume of Distribution (Vd) | 41 ± 7 L | Intravenous | [2][4] |
| 59 ± 7 L | Intravenous | [7] | |
| Plasma Clearance | 387 ± 107 mL/min | Intravenous | [2][6] |
| Blood Clearance | 0.72 ± 0.16 L/min | Intravenous | [7] |
| Renal Clearance | 1 mL/min | Intravenous | [2][6] |
| Terminal Half-Life (t½) | 1.8 ± 0.7 hours | Intravenous | [1][2][4] |
| 4.2 ± 1.0 hours | Epidural | [1][2][4] | |
| 5-7 hours | Epidural | [5] | |
| 6.8 hours | Brachial Plexus Block | [5] | |
| >30 hours (for doses >300 mg) | Local Infiltration | [4][5] | |
| Protein Binding | ~94% | - | [4][7] |
| Peak Plasma Concentration (Cmax) Time (Tmax) | 34-54 minutes | Epidural or Brachial Plexus Block | [5] |
| 30-45 minutes | Ilioinguinal Block | [8] |
Pharmacodynamics
Primary Mechanism of Action
The principal mechanism of action for ropivacaine, like other local anesthetics, is the reversible blockade of voltage-gated sodium channels in nerve fibers.[1][4][9] By binding to these channels, it inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials.[4][10] This action effectively blocks nerve impulse conduction.[9] Ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[1][2]
Differential Sensory and Motor Blockade
A key characteristic of ropivacaine is its ability to produce a more pronounced sensory block with less motor blockade compared to bupivacaine.[1][3] This is attributed to its lower lipophilicity, which makes it less likely to penetrate large, myelinated Aβ motor fibers, while having a selective action on the pain-transmitting Aδ and C fibers.[1][11] Studies on rat dorsal root ganglion neurons have shown that ropivacaine preferentially blocks tetrodotoxin-resistant (TTX-R) sodium channels, which are predominantly found in nociceptive neurons, over tetrodotoxin-sensitive (TTX-S) channels.[12]
CNS and Cardiovascular Effects
The reduced lipophilicity and stereoselective properties of ropivacaine contribute to a higher threshold for both CNS and cardiotoxicity compared to bupivacaine.[1][11]
Signaling Pathways
Primary Anesthetic Mechanism
Caption: Ropivacaine's primary mechanism of blocking nerve conduction.
Neuropathic Pain Modulation Pathway
Recent studies suggest that ropivacaine can alleviate neuropathic pain by inhibiting the TRAF2/PI3K/Akt/NF-κB signaling pathway, thereby suppressing neuroinflammation.[13]
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Disposition kinetics of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of ropivacaine 2 mg/mL, 5 mg/mL, or 7.5 mg/mL after ilioinguinal blockade for inguinal hernia repair in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ropivacaine Hydrochloride: A Comprehensive Technical Guide to its Molecular Structure and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine (B1680718) hydrochloride is a long-acting local anesthetic of the amide class, widely utilized for surgical anesthesia and acute pain management.[1][2] Its development was driven by the need for a safer alternative to bupivacaine, with a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[3][4] This technical guide provides an in-depth analysis of the molecular structure, functional activity, and underlying mechanisms of ropivacaine hydrochloride, presenting key data, experimental methodologies, and visual representations of its molecular interactions and signaling pathways.
Molecular Structure and Physicochemical Properties
Ropivacaine is the pure S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide.[1] The hydrochloride salt is a white crystalline powder.[2][5] Its chemical structure is characterized by a chiral piperidine (B6355638) ring linked to a 2,6-dimethylphenyl group via an amide bond, and a propyl group on the piperidine nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (S)-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate | [2][6] |
| CAS Number | 132112-35-7 (monohydrate) | [7][8] |
| Molecular Formula | C₁₇H₂₆N₂O · HCl · H₂O | |
| Molecular Weight | 328.88 g/mol | [2] |
| pKa (25°C) | 8.07 - 8.1 | [1][2][5] |
| Solubility in water (25°C) | 53.8 mg/mL | [5] |
| n-Octanol/Water Partition Coefficient (log P) | 2.9 | [9] |
| Protein Binding | ~94% | [1] |
Functional Activity and Mechanism of Action
The primary mechanism of action of ropivacaine is the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[1] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of nerve impulses, resulting in a temporary and localized loss of sensation.[1]
Interaction with Voltage-Gated Sodium Channels
Ropivacaine exhibits a state-dependent affinity for sodium channels, preferentially binding to the open and inactivated states over the resting state. This property contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of nerve stimulation.
References
- 1. [Ropivacaine--a new local anesthetic with specific properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fresenius-kabi.com [fresenius-kabi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]
- 6. This compound | 132112-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound Monohydrate | 132112-35-7 | SynZeal [synzeal.com]
- 9. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation [ekja.org]
Ropivacaine Hydrochloride: An In-depth Technical Guide on its Enantiomeric Structure and Impact on Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropivacaine (B1680718) hydrochloride, a long-acting amide local anesthetic, is a prime example of the successful application of stereochemistry in modern drug development. Marketed as the pure S-enantiomer, ropivacaine was developed to provide a safer alternative to racemic bupivacaine (B1668057), particularly concerning cardiotoxicity. This technical guide delves into the core aspects of ropivacaine's enantiomeric structure, its profound impact on clinical efficacy and safety, and the experimental methodologies used to elucidate these properties. By presenting detailed quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and anesthetic research.
Introduction: The Significance of Stereoisomerism in Local Anesthetics
Many local anesthetics, including ropivacaine, possess a chiral center, leading to the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. These enantiomers, designated as S(-) and R(+), can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as ion channels and receptors. While sharing identical physicochemical properties, their three-dimensional arrangement dictates their binding affinity and functional effects. The development of single-enantiomer drugs like ropivacaine represents a significant advancement in optimizing the therapeutic index of local anesthetics by minimizing adverse effects associated with one enantiomer while retaining the desired anesthetic properties of the other. Ropivacaine is the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide.[1]
Enantiomeric Structure and its Influence on Pharmacodynamics
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and, consequently, nociception.[2] The stereochemistry of ropivacaine plays a crucial role in its interaction with these channels.
Interaction with Voltage-Gated Sodium (Nav) Channels
Ropivacaine exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels. Studies on various Nav channel isoforms have demonstrated a degree of stereoselectivity in the binding of local anesthetic enantiomers. For instance, in adrenal chromaffin cells, the R(+)-enantiomer of bupivacaine was found to be more potent in inhibiting sodium influx compared to the S(-)-enantiomer.[3] While direct comparative data on the nerve-blocking efficacy of R- and S-ropivacaine is limited in publicly available literature, the inhibitory concentrations (IC50) for sodium channel currents in rat dorsal root ganglion neurons were found to be similar for both enantiomers.[4] However, S-ropivacaine (levobupivacaine) is generally considered to have a more favorable therapeutic profile.
Ropivacaine has been shown to modulate different subtypes of sodium channels. For instance, it induces a tonic and use-dependent block of both rat Nav1.2 (brain) and Nav1.5 (cardiac) sodium channel isoforms, with a higher sensitivity observed for the Nav1.5 subtype.[5][6] This preferential binding to inactivated channels contributes to its efficacy.
Interaction with Potassium (Kv) Channels
Local anesthetics can also interact with potassium channels, which can influence both their anesthetic and toxic profiles. Blockade of potassium channels, such as the hKv1.5 channel found in the heart, can affect cardiac repolarization. Research has shown that the R(+)-enantiomers of bupivacaine and ropivacaine are more potent blockers of hKv1.5 channels than their corresponding S(-)-enantiomers.[7] This stereoselective interaction with cardiac potassium channels is a key factor in the differential cardiotoxicity observed between the enantiomers.
Data Presentation: Quantitative Comparison of Ropivacaine and Related Compounds
The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the differences in potency and toxicity.
Table 1: In Vitro Inhibition of Ion Channels by Ropivacaine and Comparators
| Local Anesthetic | Ion Channel | Preparation | IC50 / KD (µM) | Reference |
| (S)-Ropivacaine | TTX-S Na+ Current | Rat Dorsal Root Ganglion Neurons | 116 ± 35 | [4] |
| TTX-R Na+ Current | Rat Dorsal Root Ganglion Neurons | 54 ± 14 | [4] | |
| hKv1.5 | Ltk- cells | 80 ± 4 (KD) | [8] | |
| (R)-Ropivacaine | TTX-S Na+ Current | Rat Dorsal Root Ganglion Neurons | Similar to (S)-Ropivacaine | [4] |
| TTX-R Na+ Current | Rat Dorsal Root Ganglion Neurons | Similar to (S)-Ropivacaine | [4] | |
| (+)-Bupivacaine | Veratridine-induced 22Na+ influx | Bovine Adrenal Chromaffin Cells | 2.8 | [3] |
| (-)-Bupivacaine | Veratridine-induced 22Na+ influx | Bovine Adrenal Chromaffin Cells | 17.3 | [3] |
Table 2: In Vivo Cardiotoxicity of Ropivacaine and Comparators in Animal Models
| Local Anesthetic | Animal Model | Parameter | Value | Reference |
| (S)-Ropivacaine | Rat | LD50 (intravenous) | 7.29 mg/kg | [9] |
| Bupivacaine | Volunteer | Dose tolerated (CNS symptoms) | Ropivacaine was at least 25% less toxic | [10][11] |
| (S)-Ropivacaine | Rat (infant) | LD50 | 155 mg/kg | [12] |
| Bupivacaine | Rat (infant) | LD50 | 92 mg/kg | [12] |
| (S)-Ropivacaine | Rat (adult) | LD50 | 54 mg/kg | [12] |
| Bupivacaine | Rat (adult) | LD50 | 30 mg/kg | [12] |
Experimental Protocols: Methodologies for Assessing Efficacy and Toxicity
Detailed and standardized experimental protocols are essential for the accurate evaluation of local anesthetic properties. Below are descriptions of key methodologies cited in the literature.
In Vivo Sciatic Nerve Block in a Rat Model
This model is widely used to assess the efficacy and duration of peripheral nerve blockade.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.[12][13]
-
Anesthesia: The animal is anesthetized, typically with an intraperitoneal injection of a sedative agent.[13]
-
Surgical Procedure: A small incision is made to expose the sciatic nerve.
-
Drug Administration: A specified volume and concentration of the local anesthetic solution (e.g., ropivacaine) is injected around the sciatic nerve.[14]
-
Assessment of Blockade:
-
Sensory Block: Assessed by applying a noxious stimulus (e.g., tail-flick test, hot plate test) to the dermatome supplied by the sciatic nerve and observing the withdrawal response.
-
Motor Block: Evaluated by observing the animal's ability to use the affected limb or through a scoring system based on motor function.[14]
-
-
Data Collection: The onset time to complete blockade and the duration of the block (time until the return of normal sensory and motor function) are recorded.
In Vitro Assessment of Cardiotoxicity using the Langendorff Heart Preparation
The Langendorff apparatus allows for the study of the direct effects of drugs on the isolated, perfused heart, independent of systemic influences.
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., guinea pig, rabbit) and immediately placed in ice-cold cardioplegic solution.
-
Aortic Cannulation: The aorta is cannulated and connected to the Langendorff apparatus.
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Drug Administration: The local anesthetic is introduced into the perfusate at various concentrations.
-
Data Acquisition:
-
Electrophysiological Parameters: Electrocardiogram (ECG) is recorded to measure heart rate, PR interval, and QRS duration.
-
Mechanical Function: A balloon catheter inserted into the left ventricle can measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt), providing information on contractility and relaxation.
-
Coronary Flow: The effluent from the coronary sinus is collected to measure coronary flow rate.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language to illustrate key concepts.
Signaling Pathway of Ropivacaine's Anesthetic and Cardiotoxic Effects
Experimental Workflow for a Sciatic Nerve Block Study
Experimental Workflow for a Langendorff Heart Perfusion Study
Conclusion: The Clinical Advantage of the S-Enantiomer
The development of ropivacaine as a pure S-enantiomer exemplifies a successful strategy in medicinal chemistry to enhance the safety profile of a drug while maintaining its therapeutic efficacy. The stereoselective interactions of ropivacaine's enantiomers with cardiac ion channels, particularly the greater potency of the R-enantiomer in blocking certain potassium channels, provide a molecular basis for the reduced cardiotoxicity of the S-enantiomer. While direct comparisons of the nerve-blocking efficacy of the two enantiomers are not extensively reported, the established safety advantages of S-ropivacaine have made it a cornerstone of regional anesthesia. This in-depth guide, through the consolidation of quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, underscores the critical importance of considering stereochemistry in drug design and development for creating safer and more effective therapeutic agents.
References
- 1. Ropivacaine - Wikipedia [en.wikipedia.org]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Acute Toxicity of Ropivacaine Compared with That of Bupivacaine | Semantic Scholar [semanticscholar.org]
- 12. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of levobupivacaine and ropivacaine on rat sciatic nerve blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative motor-blocking effects of bupivacaine and ropivacaine, a new amino amide local anesthetic, in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Cardiotoxicity of Ropivacaine Hydrochloride: A Technical Guide
Executive Summary: The introduction of long-acting amide local anesthetics revolutionized regional anesthesia; however, concerns regarding the cardiotoxicity of agents like bupivacaine (B1668057) spurred the development of safer alternatives. Ropivacaine (B1680718) hydrochloride emerged as a promising candidate, designed to offer a similar anesthetic profile to bupivacaine but with an improved safety margin. This technical guide provides an in-depth review of the initial preclinical studies that characterized the cardiotoxic profile of ropivacaine. It consolidates quantitative data from key in vitro and in vivo experiments, details the experimental protocols used, and illustrates the core mechanisms and logical frameworks through signaling pathway and workflow diagrams. The evidence consistently demonstrates that ropivacaine is less cardiotoxic than bupivacaine, a difference attributed to its unique physicochemical properties, namely its lower lipophilicity and its formulation as a pure S(-)-enantiomer.
Core Mechanisms of Ropivacaine Cardiotoxicity
The cardiotoxicity of local anesthetics is a multifaceted process stemming from their primary mechanism of action—the blockade of voltage-gated ion channels—and off-target effects on cellular energy metabolism. Ropivacaine's improved safety profile compared to its predecessor, bupivacaine, is a direct result of its specific molecular structure and chemical properties.
Interaction with Cardiac Ion Channels
Local anesthetics exert their effects by blocking ion channels in excitable membranes, including those in the heart. The primary target is the voltage-gated sodium channel (NaV1.5), but interactions with calcium and potassium channels also play a significant role in cardiotoxicity.
-
Voltage-Gated Sodium Channels (NaV1.5): As with all local anesthetics, ropivacaine blocks cardiac sodium channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action leads to a decreased maximal rate of depolarization (Vmax), slowed conduction, and a widening of the QRS complex on an electrocardiogram.[1][2] Initial studies quickly established that ropivacaine is less potent in its depressant effects on cardiac excitation and conduction than bupivacaine.[1] Crucially, ropivacaine exhibits a faster rate of dissociation from the sodium channel compared to bupivacaine, meaning it releases from the channel more quickly during diastole, reducing the risk of cumulative, frequency-dependent block that can lead to re-entrant arrhythmias.[3][4]
-
Calcium and Potassium Channels: Blockade of Ca2+ channels is a primary mechanism behind the negative inotropic (depressed contractility) effects of local anesthetics.[2][5] Studies have shown that both ropivacaine and bupivacaine decrease peak systolic intracellular calcium in a concentration-dependent manner.[2] However, bupivacaine appears to dysregulate calcium dynamics more severely than ropivacaine.[6] Effects on K+ channels can prolong the action potential, which may further exacerbate the sodium channel blockade.[7]
References
- 1. Cardiac electrophysiologic properties of bupivacaine and lidocaine compared with those of ropivacaine, a new amide local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cardiotoxicity of local anesthetics [repository.usmf.md]
- 6. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Studying Ropivacaine Hydrochloride with Patch-Clamp Electrophysiology
Introduction
Ropivacaine (B1680718) hydrochloride is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1][2] Patch-clamp electrophysiology is an indispensable technique for elucidating the detailed molecular interactions between ropivacaine and its ion channel targets, providing crucial insights into its efficacy and potential cardiotoxicity.[3][4] These application notes provide a comprehensive overview and detailed protocols for investigating the effects of ropivacaine on ion channels using the patch-clamp technique.
Key Characteristics of Ropivacaine Blockade
Patch-clamp studies have revealed several key features of ropivacaine's interaction with ion channels:
-
State-Dependent Inhibition: Ropivacaine exhibits a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[5][6] This property contributes to its use-dependent blockade, where the inhibitory effect is enhanced with repetitive stimulation.[7][8]
-
Voltage-Dependence: The blocking effect of ropivacaine is voltage-dependent.[7] For instance, the IC50 value for sodium current inhibition in rat dorsal horn neurons is lower at a holding potential of -60 mV compared to -80 mV.[7]
-
Differential Subtype Specificity: Ropivacaine demonstrates some degree of selectivity for different ion channel subtypes. For example, it preferentially blocks tetrodotoxin-resistant (TTX-R) Na+ channels over tetrodotoxin-sensitive (TTX-S) Na+ channels in rat dorsal root ganglion neurons.[8] It also inhibits various potassium channels, including hKv1.5 and two-pore domain potassium (K2P) channels like TREK-1, which may contribute to its overall pharmacological profile and potential side effects.[9][10][11]
-
Stereoselectivity: The inhibitory effects of local anesthetics on some potassium channels, such as KATP channels, are stereoselective, with bupivacaine (B1668057) being more potent than ropivacaine.[12]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of ropivacaine on various ion channels as determined by patch-clamp studies.
| Ion Channel | Cell Type | Holding Potential (mV) | IC50 (µM) | Reference |
| Sodium Current (General) | Rat Dorsal Horn Neurons | -80 | 117.3 | |
| Sodium Current (General) | Rat Dorsal Horn Neurons | -60 | 74.3 | [7] |
| TTX-S Na+ Current | Rat Dorsal Root Ganglion Neurons | - | 116 ± 35 | [8] |
| TTX-R Na+ Current | Rat Dorsal Root Ganglion Neurons | - | 54 ± 14 | [8] |
| hKv1.5 (Potassium Channel) | Ltk Cells | - | 80 ± 4 (Apparent KD) | |
| TREK-1 (K2P Channel) | COS-7 Cells | -70 | 402.7 ± 31.8 | [10][11] |
| Flicker K+ Channel | Amphibian Myelinated Nerve | - | 4.2 (Extracellular) | [13][14] |
| Flicker K+ Channel | Amphibian Myelinated Nerve | - | 6.6 (Intracellular) | [14] |
| SCN5A (Cardiac Na+ Channel) | HEK-293 Cells | - | 322.2 ± 29.9 (Open-channel) | [3][5] |
| SCN5A (Cardiac Na+ Channel) | HEK-293 Cells | - | 2.73 ± 0.27 (Inactivated state) | [3][5] |
| Cardiac KATP Channels | COS-7 Cells | - | 249 | [12] |
| L-type Calcium Current | Guinea Pig Ventricular Myocytes | - | >100 | [15] |
Experimental Protocols
This section provides detailed methodologies for conducting patch-clamp experiments to study the effects of ropivacaine.
Cell Preparation
A variety of cell preparations can be used, including:
-
Primary Neurons: Dorsal horn or dorsal root ganglion neurons enzymatically dissociated from neonatal rats.[7][8]
-
Cultured Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the ion channel of interest (e.g., SCN5A for Nav1.5).[3][5][6]
-
Isolated Cardiomyocytes: Enzymatically dispersed ventricular myocytes from species such as guinea pigs or canines.[15][16]
Electrophysiological Recording
The whole-cell configuration of the patch-clamp technique is most commonly used to study the effects of ropivacaine on macroscopic ionic currents.[17]
Solutions
-
Extracellular (Bath) Solution (example for sodium currents):
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
D-Glucose: 5 mM
-
pH adjusted to 7.4 with NaOH.[18]
-
-
Intracellular (Pipette) Solution (example for sodium currents):
-
CsF: 60 mM
-
CsCl: 50 mM
-
NaCl: 10 mM
-
EGTA: 20 mM
-
HEPES: 10 mM
-
pH adjusted to 7.2 with CsOH.[18]
-
Note: The exact composition of solutions should be optimized based on the specific ion channel and cell type being studied.
Voltage-Clamp Protocols
-
Tonic (Resting State) Block:
-
Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -100 mV to -120 mV).
-
Apply a brief depolarizing test pulse (e.g., to 0 mV for 20-40 ms) to elicit a current.
-
Apply ropivacaine and repeat the test pulse to measure the reduction in current amplitude.
-
-
Use-Dependent (Phasic) Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at a frequency of 5 Hz).[7]
-
Measure the progressive decrease in current amplitude during the pulse train in the presence of ropivacaine.
-
-
Steady-State Inactivation:
-
Hold the cell at various conditioning pre-pulse potentials for a sufficient duration (e.g., 500 ms to several seconds) to allow channels to enter the inactivated state.
-
Apply a test pulse (e.g., to 0 mV) to measure the fraction of available channels.
-
Plot the normalized current as a function of the pre-pulse potential to generate the steady-state inactivation curve.
-
Compare the curves in the absence and presence of ropivacaine to determine any shift in the voltage-dependence of inactivation.[7][8]
-
Data Analysis
-
IC50 Determination: The concentration of ropivacaine that inhibits 50% of the maximal current (IC50) is determined by fitting the concentration-response data with the Hill equation.
-
Kinetics: Analyze the time course of current activation and inactivation by fitting the current traces with exponential functions.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of ropivacaine's effects.
Signaling Pathways and Experimental Workflow
Ropivacaine's Impact on Cellular Signaling
Beyond direct ion channel blockade, ropivacaine can influence intracellular signaling pathways. For instance, it has been shown to affect the Akt signaling pathway, which is involved in cell survival and apoptosis.[19] Ropivacaine can also modulate neuroinflammatory responses by inhibiting the TRAF2/PI3K/Akt/NF-κB signaling pathway.[2] Furthermore, it may promote axon regeneration through a mechanism involving Nav1.8-mediated macrophage signaling.[20]
Caption: Ropivacaine's influence on intracellular signaling pathways.
Experimental Workflow for Patch-Clamp Studies
The following diagram outlines the typical workflow for a patch-clamp experiment designed to investigate the effects of ropivacaine.
Caption: A typical workflow for a patch-clamp experiment.
References
- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Effects of ropivacaine on sodium, calcium, and potassium currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 19. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ropivacaine Promotes Axon Regeneration by Regulating Nav1.8-mediated Macrophage Signaling after Sciatic Nerve Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ropivacaine Hydrochloride in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine (B1680718) hydrochloride is a long-acting amide local anesthetic agent widely used for surgical anesthesia and acute pain management.[1] Accurate quantification of ropivacaine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This application note provides a detailed protocol for the determination of ropivacaine hydrochloride in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is sensitive, accurate, and reproducible for the analysis of clinical and pre-clinical samples.
Principle
This method involves the extraction of ropivacaine and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength. Several extraction techniques can be employed, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). This document will detail a liquid-liquid extraction procedure, which offers good recovery and specificity.[1][2]
Materials and Reagents
-
This compound (Reference Standard)
-
Bupivacaine (B1668057) or Lidocaine (Internal Standard)[3][4]
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Phosphate Buffer (e.g., 0.05 M potassium dihydrogen phosphate)
-
Sodium Hydroxide (1 M)
-
Hydrochloric Acid (for back-extraction, if applicable)
-
Human Plasma (drug-free)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of ropivacaine:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.05 M Phosphate Buffer (pH 4.0) (10:30:60, v/v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| UV Detector Wavelength | 210 nm or 215 nm[1][3][4] |
| Internal Standard | Bupivacaine[3] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ropivacaine primary stock solution with the mobile phase to create working standard solutions for the calibration curve.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 25, 50, 100, 250, 500, and 1000 ng/mL).[3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 75, 400, and 800 ng/mL).
Plasma Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the liquid-liquid extraction workflow for plasma samples:
Method Validation
The analytical method should be validated according to international guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity | Correlation coefficient (r²) > 0.99 | r² = 0.9998 over 25-1000 ng/mL[3] |
| Accuracy | % Recovery within 85-115% | 96% - 102%[2] |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% | Intra-day: 2.0-12.0%, Inter-day: 1.7-14.8%[3] |
| Recovery | Consistent and reproducible | > 87.9% with CV < 6.1%[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 4 ng/mL[2] |
| Specificity | No interference from endogenous plasma components | No interfering peaks observed at the retention times of ropivacaine and the IS. |
Data Analysis and Quantification
The concentration of ropivacaine in plasma samples is determined by calculating the peak area ratio of ropivacaine to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of ropivacaine in the unknown samples is then interpolated from this calibration curve.
Logical Relationship for Method Development and Validation
The following diagram outlines the logical flow from method development to routine sample analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH | Replace column, check and adjust mobile phase pH |
| Low Recovery | Inefficient extraction, sample degradation | Optimize extraction solvent and pH, ensure proper sample handling and storage |
| High Backpressure | Column blockage, system contamination | Flush the column, filter samples and mobile phase |
| Baseline Noise | Contaminated mobile phase, detector issue | Use fresh mobile phase, purge the system, check detector lamp |
Conclusion
The HPLC-UV method described in this application note is a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocol and validation data provide a solid foundation for researchers and drug development professionals to implement this method for pharmacokinetic and therapeutic drug monitoring studies. Proper adherence to the experimental procedures and validation guidelines is essential for obtaining accurate and reproducible results.
References
- 1. ualberta.ca [ualberta.ca]
- 2. High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
Application Notes and Protocols for the Development of Sustained-Release Ropivacaine Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Prolonged Local Anesthesia
Ropivacaine (B1680718) hydrochloride is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management. Its favorable safety profile, particularly its reduced cardiotoxicity and central nervous system toxicity compared to bupivacaine, makes it a preferred choice in many clinical settings. However, the duration of action of a standard ropivacaine injection is often insufficient to provide analgesia throughout the entire postoperative period, which can last for several days. This limitation necessitates repeated injections or continuous catheter infusions, which can increase the risk of infection, catheter displacement, and systemic toxicity.
To overcome these challenges, significant research has focused on developing sustained-release formulations of ropivacaine. These advanced drug delivery systems aim to prolong the local anesthetic effect from a single administration, thereby providing continuous pain relief, reducing the need for opioids, improving patient comfort, and facilitating earlier rehabilitation. This document provides an overview of common formulation strategies and detailed protocols for the preparation, characterization, and evaluation of these systems.
Common Formulation Strategies
Several drug delivery platforms have been investigated to prolong the release of ropivacaine. These systems encapsulate the drug in a biocompatible matrix, which slowly degrades or releases the drug at the injection site.
-
Liposomes: These are vesicular structures composed of lipid bilayers enclosing an aqueous core. Ropivacaine can be encapsulated within these vesicles. Multivesicular liposomes (MVLs), which contain multiple non-concentric aqueous chambers, are particularly effective for sustained release.
-
Microspheres: Biodegradable polymers, most commonly poly(lactic-co-glycolic acid) (PLGA), can be formulated into microspheres that encapsulate ropivacaine. The drug is released as the polymer matrix degrades over time.
-
Nanoparticles: Similar to microspheres but on a smaller scale, nanoparticles offer advantages such as improved tissue penetration. Lipid-polymer hybrid nanoparticles (LPNs) combine the structural integrity of polymers with the biocompatibility of lipids.
-
Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water while maintaining their structure. Injectable, in-situ forming hydrogels can be loaded with ropivacaine and administered as a liquid that gels at body temperature, forming a drug depot.
Data Presentation: Comparative Formulation Characteristics
The following tables summarize quantitative data from various studies on sustained-release ropivacaine formulations, providing a comparative overview of their key characteristics and performance.
Table 1: Physicochemical Properties of Ropivacaine Formulations
| Formulation Type | Polymer/Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes (LUV) | Egg Phosphatidylcholine, Cholesterol | 130 - 370 | Not Reported | Not Reported | [1] |
| Liposomes (HIP) | Lecithin, Cholesterol, Sodium Oleate | 81.09 | Not Reported | Not Reported | [2][3] |
| Microspheres | Chitosan | 2620 ± 760 | 91.2 | 7.3 | [4][5] |
| Microspheres | PLGA | ~38,000 | Not Reported | 8.72 | [6][7] |
| Nanoparticles (LPNs) | PEG-DSPE, PCL | 112.3 ± 2.6 | 90.2 ± 3.7 | Not Reported | [8][9][10] |
| ZIF-8 Microspheres | Zeolite Imidazole Framework-8 | Not Reported | Not Reported | 30.6 | [11] |
Table 2: In Vivo Efficacy of Sustained-Release Ropivacaine Formulations in Animal Models
| Formulation Type | Animal Model | Ropivacaine Dose/Conc. | Duration of Sensory Block (Sustained) | Duration of Sensory Block (Control Ropivacaine Solution) | Reference |
| Liposomes (LUV) | Mouse Sciatic Nerve Block | 0.125% - 0.5% | 1.4 - 1.6 fold increase | - | [1] |
| Liposomes (HIP) | Mouse Sciatic Nerve Block | Not Specified | ~5 hours | ~2 hours | [2] |
| Microspheres (PLGA) | Rat Sciatic Nerve Block | Not Specified | ~5 hours | ~2 hours | [6][7] |
| Nanoparticles (LPNs) | Mouse Sciatic Nerve Block | Not Specified | 36 hours | 0.5 hours | [8] |
| Nanoparticles (PELA) | Rat Sciatic Nerve Block | 10% | > 3 days | 4 - 8 hours | [12][13] |
| Hydrogel | Mouse Sciatic Nerve Block | 0.144% w/v | ~13.7 hours | 3.2 hours | [14][15] |
| ZIF-8 Microspheres | Rat Sciatic Nerve Block | Not Specified | > 72 hours | Not Reported | [11] |
Experimental Workflows & Protocols
The development and evaluation of a sustained-release formulation follow a logical progression from synthesis and characterization to preclinical efficacy testing.
References
- 1. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into a new denervation model of the sciatic nerve zones in rats: Selective motor or sensorial denervation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of novel ropivacaine hydrochloride-loaded PLGA microspheres based on post-loading mode and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. researchgate.net [researchgate.net]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. graphviz.org [graphviz.org]
Application Notes and Protocols for Evaluating Ropivacaine Hydrochloride Efficacy in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models of neuropathic pain for assessing the therapeutic potential of ropivacaine (B1680718) hydrochloride. Detailed protocols for surgical procedures, behavioral testing, and data interpretation are included to ensure reproducible and reliable outcomes.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve injury, presents a significant challenge in clinical management.[1][2] Animal models that mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus), are indispensable tools for preclinical drug development.[1] Ropivacaine hydrochloride, a long-acting amide local anesthetic, has shown promise in managing neuropathic pain.[3][4] It primarily acts by reversibly blocking sodium ion channels in nerve fibers, thereby inhibiting the propagation of pain signals.[4] This document outlines the use of the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models to test the efficacy of this compound.
Key Animal Models of Neuropathic Pain
Two of the most widely used and well-characterized rodent models for inducing neuropathic pain are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models.
Chronic Constriction Injury (CCI) : This model involves the loose ligation of the common sciatic nerve, leading to a partial denervation that results in robust and persistent pain hypersensitivity.[1][5][6] The injury mimics symptoms of complex regional pain syndrome and other post-traumatic neuropathies.
Spared Nerve Injury (SNI) : In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.[7][8][9] This precise injury produces a consistent and long-lasting mechanical allodynia in the territory of the spared sural nerve.[7][8]
Experimental Protocols
Chronic Constriction Injury (CCI) Surgery Protocol (Rat)
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad to maintain body temperature
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.[1]
-
Shave the lateral surface of the thigh of the desired hind limb and sterilize the area with an antiseptic solution.[10]
-
Make a small skin incision at the mid-thigh level, parallel to the femur.[1]
-
Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[1]
-
Carefully free about 7-10 mm of the nerve from the surrounding connective tissue, proximal to its trifurcation.[1][10]
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each.[1] The ligatures should be tightened until a brief twitch in the hind paw is observed, indicating minimal constriction without arresting epineural blood flow.[1]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.[5][6][10]
-
Allow the animal to recover on a heating pad. Post-operative analgesia is generally not administered to avoid interference with the pain model.[5][6]
-
House the animals with additional bedding post-surgery.[5][6]
Spared Nerve Injury (SNI) Surgery Protocol (Mouse)
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical microscope or magnifying lens
-
Fine surgical instruments (micro-scissors, fine-tipped forceps)
-
8-0 nylon or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Antiseptic solution
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.[7][8]
-
Shave and disinfect the lateral aspect of the thigh.
-
Make a small skin incision over the thigh to expose the biceps femoris muscle.[7][8]
-
Carefully separate the muscle fibers to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[7][8][9]
-
Isolate the common peroneal and tibial nerves, taking care not to touch or stretch the sural nerve.[7][8]
-
Tightly ligate the common peroneal and tibial nerves with 8-0 suture and then transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump to prevent regeneration.[7][8]
-
Allow the mouse to recover in a warm environment.
Behavioral Testing Protocols
Principle: This test measures the paw withdrawal threshold in response to a mechanical stimulus of increasing force.
Apparatus:
-
A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
Elevated wire mesh platform with individual animal enclosures.
Procedure:
-
Acclimatize the animals to the testing environment and apparatus for at least 30 minutes before testing.[11]
-
Place the animal in an individual enclosure on the wire mesh platform.
-
Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw (in the territory of the sural nerve for the SNI model) with sufficient force to cause the filament to bend.[11]
-
Begin with a filament of low force and proceed in ascending order of force.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon stimulus application.[9]
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
Principle: This test measures the latency of paw withdrawal in response to a radiant heat stimulus.
Apparatus:
-
Plantar test apparatus (Hargreaves apparatus) with a radiant heat source.
-
Glass platform with individual animal enclosures.
Procedure:
-
Acclimatize the animals to the testing apparatus.
-
Place the animal in an enclosure on the glass platform.
-
Position the radiant heat source under the glass and focus it on the mid-plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. The time taken is the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Repeat the measurement several times with an interval between each to avoid sensitization.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in animal models of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia
| Animal Model | Species/Strain | Ropivacaine Dose & Route | Outcome Measure | Result | Reference |
| SNI | Rat | Intrathecal, daily for 7 days | Paw Withdrawal Mechanical Threshold (PWMT) | Sustained alleviation of mechanical allodynia persisting for at least 14 days post-surgery. | [12][13] |
| Incisional Pain | Rat | 0.125% & 0.25% Sustained-Release (SRR), Perisciatic nerve injection | Mechanical Allodynia | Dose-dependent attenuation of mechanical allodynia. The effect of 0.125% SRR lasted up to 7 days. | [14] |
| SNI | Rat | 0.125% & 0.25% Sustained-Release (SRR), Perisciatic nerve injection | Mechanical Allodynia | Dose-dependent alleviation of mechanical allodynia. The analgesic effect of 0.25% SRR lasted for up to 12 days. | [14] |
Table 2: Effect of this compound on Thermal Hyperalgesia
| Animal Model | Species/Strain | Ropivacaine Dose & Route | Outcome Measure | Result | Reference |
| CCI | Rat | Epidural, sustained-release suspension | Thermal Hyperalgesia | Significantly prolonged duration of anti-hyperalgesia by approximately 2 times compared to standard injection. | [15] |
| Incisional Pain | Rat | 0.25% Sustained-Release (SRR), Perisciatic nerve injection | Heat Hyperalgesia | Stronger analgesic effect on both duration and intensity of heat hyperalgesia compared to 0.125% SRR. | [14] |
| Sciatic Nerve Block | Rat | 0.5% (5 mg/mL), Perineural | Heat Hyperalgesia | Transient heat hyperalgesia observed at 3 hours post-injection after the initial anesthetic effect. | [16] |
Signaling Pathways and Mechanism of Action
Ropivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the generation and conduction of nerve impulses.[4] However, in the context of neuropathic pain, its effects may extend beyond this. Studies suggest that ropivacaine can modulate neuroinflammation, a key process in the pathogenesis of neuropathic pain.[12][13]
One identified pathway is the TRAF2/PI3K/Akt/NF-κB signaling cascade . Ropivacaine has been shown to inhibit the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][13] This, in turn, suppresses the activation of microglia, the primary immune cells of the central nervous system, which are known to play a crucial role in the maintenance of neuropathic pain.[3][12][13]
Furthermore, ropivacaine may exert its analgesic effects through a Nerve Growth Factor (NGF)-dependent mechanism . Repetitive administration has been shown to upregulate NGF in the dorsal root ganglion, which can lead to the suppression of microglial activation.[3]
Caption: Ropivacaine's action on the TRAF2/PI3K/Akt/NF-κB pathway.
Caption: Workflow for assessing ropivacaine's efficacy.
Conclusion
The CCI and SNI animal models are robust and reliable platforms for investigating the analgesic effects of this compound in the context of neuropathic pain. The detailed protocols and compiled data provided in these application notes serve as a valuable resource for researchers aiming to conduct preclinical studies in this area. A thorough understanding of the experimental procedures and the underlying signaling pathways will facilitate the design of effective studies and the accurate interpretation of results, ultimately contributing to the development of improved therapies for neuropathic pain.
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A local anesthetic, ropivacaine, suppresses activated microglia via a nerve growth factor-dependent mechanism and astrocytes via a nerve growth factor-independent mechanism in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. criver.com [criver.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Injectable PLGA-Coated Ropivacaine Produces A Long-Lasting Analgesic Effect on Incisional Pain and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epidural sustained release ropivacaine prolongs anti-allodynia and anti-hyperalgesia in developing and established neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transient Heat Hyperalgesia During Resolution of Ropivacaine Sciatic Nerve Block in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ropivacaine Hydrochloride for Postoperative Analgesia in Rodent Surgical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ropivacaine (B1680718) hydrochloride for postoperative analgesia in common rodent surgical models. Detailed protocols for surgical procedures, drug administration, and pain assessment are included, along with a summary of quantitative data to facilitate experimental design and comparison.
Introduction
Ropivacaine hydrochloride is a long-acting amide local anesthetic widely used for regional anesthesia and postoperative pain management.[1] Its pharmacological profile, characterized by a favorable separation of sensory and motor blockade and reduced cardiotoxicity compared to bupivacaine (B1668057), makes it a valuable tool in preclinical pain research.[2] In rodent models of postoperative pain, ropivacaine has demonstrated efficacy in reducing hypersensitivity and improving recovery.
Mechanism of Action
Ropivacaine primarily functions by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[2] By binding to the intracellular portion of these channels, it prevents the influx of sodium ions necessary for the depolarization and propagation of nerve impulses, thereby inhibiting the transmission of pain signals.[1][3] This action is use-dependent, meaning it is more effective on nerves that are firing frequently, such as those activated by painful stimuli.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound administration for postoperative analgesia in rodent models, compiled from various studies.
Table 1: this compound Dosage and Administration in Rodent Models
| Rodent Model | Route of Administration | Ropivacaine Concentration (%) | Volume/Dose | Species | Reference(s) |
| Incisional Pain | Local Infiltration | 0.2% - 0.5% | 0.1 - 0.2 mL | Rat | [4] |
| Incisional Pain | Local Infiltration | 0.08% | Varies | Mouse | [5] |
| Sciatic Nerve Block | Perineural Injection | 0.25% - 0.75% | 0.1 - 0.2 mL | Rat | [6][7][8] |
| Sciatic Nerve Block | Perineural Injection | 0.5% | 200 µL | Rat | [9] |
| Epidural | Epidural Catheter | Not specified | Not specified | Rat | [10] |
Table 2: Comparative Efficacy and Duration of Action of Ropivacaine in Rodent Sciatic Nerve Block
| Parameter | Ropivacaine | Bupivacaine | Levobupivacaine | Species | Reference(s) |
| Onset of Motor Blockade | Slightly shorter | Slightly longer | - | Rat | [7] |
| Duration of Motor Blockade | Slightly shorter | Slightly longer | Similar | Rat | [7][11] |
| Duration of Sensory Blockade | Similar | Similar | Similar | Rat | [11] |
| Toxicity (LD50) | 54 mg/kg (adult) | 30 mg/kg (adult) | - | Rat | [6] |
Experimental Protocols
Rodent Surgical Models
This model mimics postoperative pain by creating a surgical incision in the plantar surface of the rodent's hind paw.[12][13]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
No. 10 scalpel blade
-
5-0 nylon sutures
Protocol:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Place the animal in a supine position and secure the hind paw.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.
-
Elevate the plantaris muscle and incise it longitudinally.
-
Control any bleeding with gentle pressure.
-
Close the skin with two interrupted sutures.
This model induces neuropathic pain by loosely ligating the sciatic nerve.[14]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 chromic gut or silk sutures
Protocol:
-
Anesthetize the animal and place it in a prone position.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Tie four loose ligatures around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
Ropivacaine Administration
-
Draw the desired concentration and volume of this compound solution into a sterile syringe with a small gauge needle (e.g., 27-30G).
-
For pre-emptive analgesia, infiltrate the solution into the subcutaneous tissue along the planned incision line before the surgical cut.
-
For postoperative analgesia, infiltrate the solution into the tissue surrounding the wound margins after surgical closure.
-
Expose the sciatic nerve as described in the CCI model protocol.
-
Using a microsyringe, carefully inject the ropivacaine solution around the nerve, avoiding direct injection into the nerve itself.
Postoperative Pain Assessment
This test measures the withdrawal threshold to a mechanical stimulus.[15][16]
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated mesh platform with individual animal enclosures
Protocol:
-
Acclimatize the animal to the testing environment by placing it in the enclosure on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.
-
Increase the filament stiffness until the animal withdraws its paw.
-
The force required to elicit a withdrawal response is recorded as the paw withdrawal threshold.
This test measures the latency to withdraw from a thermal stimulus.[1][17]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform with individual animal enclosures
Protocol:
-
Acclimatize the animal to the testing environment by placing it in the enclosure on the glass platform for at least 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
Stop the timer when the animal withdraws its paw.
-
The time to withdrawal is recorded as the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
Visualizations
Signaling Pathway
Caption: Mechanism of action of ropivacaine on voltage-gated sodium channels.
Experimental Workflow
Caption: General experimental workflow for evaluating ropivacaine in rodent surgical models.
References
- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative motor-blocking effects of bupivacaine and ropivacaine, a new amino amide local anesthetic, in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levobupivacaine versus ropivacaine for sciatic nerve block in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effect of ropivacaine nanoparticles for sciatic nerve block on postoperative pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prolonged analgesic effect of epidural ropivacaine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The duration of action of bupivacaine, levobupivacaine, ropivacaine and pethidine in peripheral nerve block in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. ahajournals.org [ahajournals.org]
- 15. Systemic Ropivacaine Diminishes Pain Sensitization Processes: A Randomized, Double-Blinded, Placebo-Controlled, Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Access and binding of local anesthetics in the closed sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Ropivacaine Hydrochloride in Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the encapsulation of ropivacaine (B1680718) hydrochloride, a widely used local anesthetic, within liposomal delivery systems. The aim is to offer a comprehensive guide for researchers and professionals in drug development to prepare and characterize ropivacaine-loaded liposomes, thereby enhancing its therapeutic efficacy by providing sustained release and reducing systemic toxicity.
Introduction
Ropivacaine is an amino-amide local anesthetic known for its favorable safety profile, particularly its lower cardiotoxicity and neurotoxicity compared to bupivacaine.[1] However, its relatively short duration of action often necessitates repeated administrations for prolonged analgesia.[2][3] Encapsulating ropivacaine in liposomes presents a promising strategy to extend its analgesic effect, improve stability, and minimize systemic side effects.[4][5][6] Liposomes, as biocompatible and biodegradable lipid-based vesicles, can encapsulate both hydrophilic and hydrophobic drugs, offering a versatile platform for controlled drug delivery.[7][8]
This document outlines various established methods for ropivacaine encapsulation, including thin-film hydration, multiple emulsion techniques, and hydrophobic ion-pairing. It provides detailed protocols, comparative data on formulation characteristics, and visual workflows to guide the experimental process.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on ropivacaine-loaded liposomes, facilitating a comparative analysis of different preparation methods and formulations.
| Formulation/Method | Liposome (B1194612) Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings |
| Combined Donor-Acceptor System [1] | Hydrogenated Soy-Phosphatidylcholine:Cholesterol (2:1 mol %) | - | - | Donor: -Acceptor: -Conventional (LMVV): 24.3 ± 2.8Conventional (LUV): 30.0 ± 6.6 | Combined system provided significantly longer drug release (72h) compared to conventional liposomes (~45h). |
| Hydrophobic Ion-Pairing (HIP) [4][9][10] | Ropivacaine Hydrochloride with Sodium Oleate | 81.09 | -83.3 | - | Showed improved stability and sustained release, prolonging the analgesic effect by 2 hours versus conventional preparations. |
| Multiple Emulsion Method (RH-MVL) [2][3][11] | Phosphatidylcholine, Cholesterol, and Triolein | - | - | - | Resulted in a sustained in-vitro release profile fitting a first-order equation. |
| Lipid-Polymer Hybrid Nanoparticles (LPNs) [7] | - | 112.3 ± 2.6 | -33.2 ± 3.2 | 90.2 ± 3.7 | Exhibited sustained release with over 80% of the drug released at 72 hours. |
| Formulation/Method | In Vitro Release Profile | In Vivo Analgesia Duration |
| Combined Donor-Acceptor System [1] | Sustained release over 72 hours | Increased anesthesia duration up to 9 hours in mice |
| Hydrophobic Ion-Pairing (HIP) [4] | Prolonged release compared to conventional liposomes | Extended analgesic effect by 2 hours |
| Multiple Emulsion Method (RH-MVL) [2] | Sustained release over 72 hours | Significantly prolonged T1/2 and MRT in rats |
| Lipid-Polymer Hybrid Nanoparticles (LPNs) [7] | ~50% release after 24 hours, >80% after 72 hours | Long-lasting anesthesia effect in rats and mice |
| Proliposomal Formulation [12] | Gradual release into circulation | Anesthesia to pinprick lasted an average of 29 hours |
Experimental Protocols
This section details the step-by-step methodologies for the key experiments cited in the literature for preparing ropivacaine-loaded liposomes.
Thin-Film Hydration Method
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[8][13][14]
Protocol:
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., hydrogenated soy-phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent or a mixture of solvents (e.g., chloroform:methanol, 7:3 v/v) in a round-bottom flask.[1][15]
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask's inner surface.[15]
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution containing this compound. The aqueous phase can be a buffer solution (e.g., 50 mM HEPES buffer, pH 7.4) or a solution containing specific ions to create a gradient (e.g., 250 mM ammonium (B1175870) sulfate).[1]
-
Agitate the flask by vortexing for approximately 10 minutes to detach the lipid film and form multilamellar vesicles (MLVs).[1]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion.[13]
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 400 nm) multiple times (e.g., 12 cycles) using an extruder at a controlled temperature (e.g., 60°C).[1]
-
Caption: Workflow of the Multiple Emulsion Method for MVLs.
Hydrophobic Ion-Pairing (HIP) Method
This novel approach enhances the encapsulation and stability of this compound in liposomes. [4][9][10] Protocol:
-
Ion-Pair Formation:
-
Prepare an aqueous solution of this compound.
-
Prepare an aqueous solution of sodium oleate.
-
Mix the two solutions to allow the formation of a hydrophobic ion-pair complex between ropivacaine and oleate.
-
-
Liposome Preparation (Thin-Film Hydration):
-
Prepare a thin lipid film of lecithin (B1663433) and cholesterol as described in the Thin-Film Hydration protocol.
-
Hydrate the lipid film with the aqueous suspension of the ropivacaine-oleate ion-pair complex.
-
Agitate the mixture, for example, by using an ultrasonic bath for 30 minutes, to form the initial liposome suspension. [10]
-
-
Final Formulation:
-
Optionally, other excipients like sodium hyaluronate can be added to the initial liposome suspension to achieve the final formulation. [10]
-
References
- 1. Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Preparation and evaluation of liposome with ropivacaine ion-pairing in local pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Multivesicular liposome formulations for the sustained delivery of this compound: preparation, characterization, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Identification of Ropivacaine Metabolites Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the identification and analysis of ropivacaine (B1680718) and its primary metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Ropivacaine, a long-acting amide local anesthetic, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1][2] The principal metabolic pathways are aromatic hydroxylation to 3-hydroxy-ropivacaine (3-OH-ropivacaine) and N-dealkylation to 2′,6′-pipecoloxylidide (PPX).[3][4] Understanding the metabolic profile of ropivacaine is crucial for pharmacokinetic studies, drug safety evaluation, and clinical monitoring. This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation, along with quantitative data and visual representations of the metabolic pathway and experimental workflow.
Introduction
Ropivacaine is a widely used local anesthetic valued for its favorable sensory-motor differentiation and reduced systemic toxicity compared to other agents like bupivacaine.[2] The drug is primarily metabolized by hepatic cytochrome P450 (CYP) enzymes, with CYP1A2 mediating the formation of 3-OH-ropivacaine and CYP3A4 responsible for the N-dealkylation to PPX.[3][4] Minor metabolites such as 4-hydroxy-ropivacaine have also been identified.[3][4] The metabolites are then primarily excreted renally.[1][2]
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly cited for ropivacaine analysis, GC-MS offers a robust and reliable alternative, particularly for its high chromatographic resolution and definitive mass spectral identification.[3] This application note provides a framework for researchers to develop and implement a GC-MS method for the analysis of ropivacaine and its metabolites.
Metabolic Pathway of Ropivacaine
Ropivacaine undergoes extensive hepatic metabolism to form several key metabolites. The major biotransformation pathways are aromatic hydroxylation and N-dealkylation.
Caption: Metabolic pathway of ropivacaine.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is designed for the extraction of ropivacaine and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
Ropivacaine, 3-OH-ropivacaine, and PPX analytical standards
-
Internal Standard (IS) solution (e.g., Bupivacaine or deuterated ropivacaine at 1 µg/mL in methanol)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction solvent: Dichloromethane/Acetone (2:1, v/v)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (GC grade)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials (2 mL) with inserts
Procedure:
-
Pipette 1 mL of plasma sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of 1 M NaOH to basify the sample (pH > 9). Vortex for 30 seconds.
-
Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-6) with another 5 mL of extraction solvent and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
GC-MS Analysis Protocol
The following parameters provide a starting point for the analysis of ropivacaine and its metabolites. Method optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Final Hold: Hold at 300°C for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 280°C |
SIM Ions for Quantification:
-
Ropivacaine: m/z 126 (quantifier), 274 (qualifier)
-
3-OH-Ropivacaine: m/z 126 (quantifier), 290 (qualifier) - Note: Derivatization may be required for optimal performance.
-
2′,6′-Pipecoloxylidide (PPX): m/z 98 (quantifier), 152 (qualifier)
-
Bupivacaine (IS): m/z 140 (quantifier), 288 (qualifier)
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Caption: GC-MS workflow for ropivacaine analysis.
Quantitative Data
The following tables summarize key pharmacokinetic and method validation parameters for ropivacaine and its main metabolite, 3-OH-ropivacaine.
Table 1: Pharmacokinetic Parameters of Ropivacaine and 3-OH-Ropivacaine
| Parameter | Ropivacaine | 3-OH-Ropivacaine | Reference |
| Peak Plasma Conc. (Cmax) | 167.5 ± 28.3 ng/mL | 124.1 ± 21.4 ng/mL | |
| Time to Peak (Tmax) | 1.3 ± 0.2 h | 2.3 ± 0.3 h | [5] |
| Elimination Half-life (t½) | 1.8 ± 0.7 h (IV) 4.2 ± 1.0 h (Epidural) | 29.2 ± 3.1 h | |
| Plasma Clearance | 387 ± 107 mL/min | - | |
| Volume of Distribution | 41 ± 7 L | - | [3] |
Data are presented as mean ± standard deviation.
Table 2: GC-MS/MS Method Validation Data for Ropivacaine and 3-OH-Ropivacaine
| Parameter | Ropivacaine | 3-OH-Ropivacaine | Reference |
| Limit of Detection (LOD) | 15 ng/mL | 10 ng/mL | [6] |
| Recovery | 97.6% - 103% | 96.5% - 104% | [6] |
| Inter-day Precision (%RSD) | ≤ 6.25% | ≤ 7.98% | [6] |
| Intra-day Precision (%RSD) | ≤ 3.20% | ≤ 6.78% | [6] |
| Linearity (r²) | > 0.999 | > 0.999 | [6] |
Discussion
The provided protocols offer a robust starting point for the GC-MS analysis of ropivacaine and its metabolites. The choice of a non-polar column like the HP-5ms is suitable for the separation of these relatively basic compounds. For hydroxylated metabolites like 3-OH-ropivacaine, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability, though it may be detectable without this step.
The sample preparation method utilizes a standard liquid-liquid extraction technique, which is effective for isolating basic compounds from a biological matrix. It is crucial to ensure the pH of the sample is adjusted to a basic level to ensure the analytes are in their free base form for efficient extraction into the organic solvent.
The mass spectrometer can be operated in full scan mode to identify unknown metabolites by comparing their mass spectra to libraries. For quantitative analysis, switching to SIM mode provides higher sensitivity and selectivity by monitoring specific ions characteristic of each compound.
Conclusion
This application note provides a detailed framework for the identification and analysis of ropivacaine metabolites using GC-MS. The described protocols for sample preparation and instrumental analysis, combined with the provided quantitative data and pathway diagrams, offer a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. The methodology is sensitive, specific, and suitable for routine analysis in a research or clinical setting.
References
- 1. asdlib.org [asdlib.org]
- 2. Altered Pharmacokinetics of Ropivacaine in Patients Undergoing Laparoscopic Major Hepatectomy [mdpi.com]
- 3. Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.nauss.edu.sa [journals.nauss.edu.sa]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ropivacaine Hydrochloride Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ropivacaine (B1680718) hydrochloride in vitro. The information aims to help optimize experimental conditions to minimize cytotoxicity and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a general starting concentration range for ropivacaine hydrochloride in vitro to observe a biological effect with minimal cytotoxicity?
A1: The optimal concentration of ropivacaine is highly cell-type dependent. However, for initial experiments, a range of 100 µM to 2 mM is a common starting point. Studies have shown that concentrations above 1 mM tend to significantly inhibit cell viability in many cell lines, including hepatocellular carcinoma and keratinocytes.[1][2] For more sensitive cell types or longer exposure times, it is advisable to start with lower concentrations.
Q2: How does exposure time affect ropivacaine-induced cytotoxicity?
A2: Ropivacaine's cytotoxic effects are both concentration- and time-dependent.[2][3][4][5][6][7] Short exposure times (e.g., up to 60 minutes) may require higher concentrations to induce a cytotoxic effect, while longer exposures (24 to 72 hours) can lead to significant cell death even at lower concentrations.[3][6] It is crucial to perform a time-course experiment to determine the optimal exposure duration for your specific cell line and experimental goals.
Q3: My cells show high levels of apoptosis even at low concentrations of ropivacaine. Is this expected?
A3: Yes, ropivacaine can induce apoptosis in various cell types.[1][8][9][10] The mechanism often involves the activation of caspase-3 and caspase-9, and modulation of Bcl-2 family proteins.[1][10] If you observe excessive apoptosis, consider reducing the concentration or the exposure time. You can confirm apoptosis using methods like Annexin V/Propidium Iodide staining.[3]
Q4: I am seeing inconsistent results in my cell viability assays (e.g., MTT, CCK-8). What could be the cause?
A4: Inconsistent results in viability assays can stem from several factors. Ensure that your this compound solution is properly dissolved and that the pH is buffered, as local anesthetics can have varying pH levels which might affect cells.[3] Also, be mindful of the seeding density of your cells, as this can influence their susceptibility to cytotoxic agents. Finally, ensure a homogeneous distribution of the drug in each well to avoid concentration gradients.
Q5: Which signaling pathways are most commonly affected by ropivacaine?
A5: Ropivacaine has been shown to modulate several key signaling pathways. The most frequently reported are the PI3K/Akt/mTOR and MAPK (mitogen-activated protein kinase) pathways, including ERK1/2, JNK, and p38.[1][3][11] Ropivacaine can also induce the production of reactive oxygen species (ROS), which can, in turn, activate stress-related signaling cascades.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death at All Tested Concentrations | Cell line is highly sensitive to ropivacaine. | Start with a much lower concentration range (e.g., 1-100 µM) and perform a detailed dose-response curve. |
| Incorrect stock solution concentration. | Verify the calculation and preparation of your ropivacaine stock solution. | |
| No Observable Effect on Cell Viability | Concentration is too low. | Increase the concentration range in your next experiment. |
| Exposure time is too short. | Extend the incubation time with ropivacaine. | |
| The chosen assay is not sensitive enough. | Consider using a more sensitive cytotoxicity assay or a functional assay relevant to your research question. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently after plating. |
| Inconsistent drug concentration across wells. | Mix the drug-containing medium thoroughly before adding it to the cells. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. | |
| Unexpected Morphological Changes in Cells | Ropivacaine-induced cellular stress or apoptosis. | Document the morphological changes and correlate them with apoptosis markers (e.g., caspase activity).[2] |
| pH shift in the culture medium. | Check the pH of the medium after adding ropivacaine and adjust if necessary. |
Data on this compound Cytotoxicity
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type | Concentration Range | Observed Effect | Exposure Time |
| Human Rotator Cuff Tenofibroblasts | 0.2% - 0.75% (and 10% dilutions) | Dose- and time-dependent decrease in cell viability. 0.2% was least toxic.[3] | 5 min - 72 hours |
| Human Hepatocellular Carcinoma (HepG2) | 0.1 mM - 10 mM | Inhibition of cell viability, promotion of apoptosis. IC50 = 7.538 mM.[1] | 48 hours |
| Human Breast Cancer (MDA-MB-231) & Melanoma (A375) | 5 µM - 1000 µM | Concentration-dependent inhibition of proliferation and migration; induction of apoptosis.[8] | Not specified |
| Human Keratinocytes (HaCaT) | 0 - 5 mM | Dose- and time-dependent growth inhibition; 50% reduction in proliferation at 2 mM.[2] | 24 - 48 hours |
| Human Lung Cancer (A549, H1299) | 0.5 mM, 1 mM, 2 mM | Inhibition of proliferation, migration, and invasion in a concentration-dependent manner.[12] | 48 - 72 hours |
| Human Colorectal Cancer (HCT116, SW620) | 200 µM, 400 µM, 800 µM | Dose-dependent inhibition of cell growth; 800 µM showed the most significant effect.[13] | 48 - 72 hours |
| Human Mesenchymal Stem Cells (MSCs) | 0.75% | Less cytotoxic compared to bupivacaine (B1668057) and mepivacaine, but still showed detrimental effects.[5] | 1 hour exposure, viability measured up to 96 hours |
Table 2: Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect | Cell Type |
| MAPK Pathway | ||
| ERK1/2, JNK, p38 | Increased phosphorylation (activation).[3] | Human Rotator Cuff Tenofibroblasts |
| PI3K/Akt/mTOR Pathway | ||
| PI3K, Akt, mTOR | Inhibition of phosphorylation (inactivation).[1][11] | Human Hepatocellular Carcinoma (HepG2), Human Keratinocytes (HaCaT) |
| Akt | Diminished activation.[9] | PC12 Cells |
| Apoptosis Pathway | ||
| Caspase-3, Caspase-7 | Increased activity.[3] | Human Rotator Cuff Tenofibroblasts |
| Cleaved Caspase-3, Cleaved PARP | Increased expression.[1] | Human Hepatocellular Carcinoma (HepG2) |
| Cleaved Caspase-3, Cleaved Caspase-9 | Upregulation.[8] | Human Breast Cancer (MDA-MB-231), Melanoma (A375) |
| Other | ||
| Reactive Oxygen Species (ROS) | Increased production.[3][8] | Human Rotator Cuff Tenofibroblasts, Human Non-small Cell Lung Cancer |
| HIF-1α, VEGF, MMPs | Inhibition of expression.[12] | Human Lung Cancer (A549, H1299) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Ropivacaine Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the ropivacaine-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of ropivacaine for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: A flowchart illustrating the key steps in assessing ropivacaine cytotoxicity.
Caption: A diagram of signaling pathways affected by ropivacaine leading to cytotoxicity.
References
- 1. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of ropivacaine, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ropivacaine promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ropivacaine Inhibits Lung Cancer Cell Malignancy Through Downregulation of Cellular Signaling Including HIF-1α In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ropivacaine inhibits the proliferation and migration of colorectal cancer cells through ITGB1 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of ropivacaine hydrochloride in aqueous solutions for experiments
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of ropivacaine (B1680718) hydrochloride in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing ropivacaine hydrochloride aqueous solutions?
A1: The optimal pH range for this compound solutions is between 4.0 and 6.0.[1][2] Commercial injections of this compound are typically adjusted to a pH of 4.0 to 6.5.[3] The solubility of ropivacaine is significantly reduced at a pH above 6.0, which can lead to precipitation.[3][4]
Q2: How should I store my this compound solutions?
A2: this compound solutions should be stored at a controlled room temperature, generally between 20°C to 25°C (68°F to 77°F).[5] Some guidelines suggest a broader range of 15°C to 30°C.[4] It is crucial to avoid freezing the solution.[4] For long-term storage, especially for bulk powder, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
Q3: Is this compound sensitive to light?
A3: Yes, exposure to direct sunlight should be avoided.[8] Photostability is a critical factor to consider, and forced degradation studies, which are used to determine the stability of a drug substance, often include exposure to light to assess potential degradation pathways.[9][10] It is advisable to store solutions in light-protected containers.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: this compound in glass containers may be autoclaved once to sterilize the container.[3] However, repeated autoclaving or autoclaving in other types of containers may affect the stability of the solution.
Q5: What are the visual signs of this compound degradation or instability?
A5: Visual signs of instability include the formation of a precipitate, haziness, or discoloration of the solution.[4] Since ropivacaine is poorly soluble above a pH of 6.0, alkalinization can cause it to precipitate out of solution.[3][4]
Q6: I need to adjust the pH of my solution. What should I be cautious about?
A6: When adjusting the pH, it is critical to avoid raising it above 6.0, as this can cause precipitation of the ropivacaine base.[3][4] If you need to work at a higher pH, be aware that even small additions of an alkaline solution, such as sodium bicarbonate, can significantly increase the pH and lead to drug loss through precipitation.[11][12] If a mixture is prepared with an alkaline solution, it should be used immediately.[11][12]
Troubleshooting Guides
Problem: My this compound solution is cloudy or has a precipitate.
This is a common issue, often related to the pH of the solution. Follow these steps to troubleshoot:
-
Check the pH: Use a calibrated pH meter to check the pH of your solution. If it is above 6.0, the precipitate is likely ropivacaine base.
-
Review Preparation Protocol: Ensure that no alkaline solutions were inadvertently added to your ropivacaine solution. Alkalinization is a primary cause of precipitation.[3][4]
-
Consider Temperature: While less common, temperature fluctuations can sometimes affect solubility. Ensure your storage conditions are stable and within the recommended range.
-
Action: If the pH is high, the solution may be unusable for quantitative experiments due to the unknown concentration of the dissolved drug. It is recommended to discard the solution and prepare a new one, carefully controlling the pH.
Problem: I suspect my solution has degraded over time, but there is no visible precipitate.
Degradation can occur without visible signs. A forced degradation study can help you understand how your solution behaves under stress conditions.
-
Assess Storage Conditions: Were the solutions consistently stored at the correct temperature and protected from light?[5][8]
-
Perform Analytical Tests: The most reliable way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).[9] An HPLC analysis can separate ropivacaine from its degradation products and quantify its concentration.
-
Conduct a Forced Degradation Study: To proactively understand the stability of your specific formulation, you can perform a forced degradation study. This involves exposing your solution to stress conditions like acid, base, heat, oxidation, and light to accelerate degradation.[10][13][14] This will help identify potential degradants and establish a stability-indicating analytical method.
Data Summary Tables
Table 1: pH-Dependent Stability of this compound
| pH Range | Solubility/Stability | Recommendations |
| 4.0 - 6.0 | High solubility and stability. | Optimal range for preparation and storage of aqueous solutions.[1][2] |
| > 6.0 | Poor solubility, risk of precipitation. | Avoid adjusting the pH to this range. If necessary, use immediately after preparation.[3][4][11] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | 20°C to 25°C (68°F to 77°F).[5] Do not freeze.[4] | To ensure chemical stability and prevent precipitation or degradation. |
| Light Exposure | Store in a light-protected container. Avoid direct sunlight.[8] | To prevent photodegradation. |
| Container | Use single-dose containers where possible.[5] Glass containers can be autoclaved once.[3] | To minimize contamination and potential interactions with container materials. |
| Infusion Time | Continuous infusion bottles should not be left in place for more than 24 hours.[5] | To reduce the risk of microbial growth and maintain stability. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution (e.g., 10 mg/mL)
-
Materials: this compound powder, sterile water for injection, appropriate buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer), sterile containers, pH meter.
-
Procedure:
-
Prepare a buffer solution with a target pH between 4.5 and 5.5.
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile container, dissolve the this compound powder in a portion of the buffer solution.
-
Gently mix until the powder is completely dissolved.
-
Add the remaining buffer solution to reach the final desired volume.
-
Measure the pH of the final solution and adjust if necessary using dilute hydrochloric acid or sodium hydroxide, ensuring the pH remains below 6.0.
-
Sterile filter the solution through a 0.22 µm filter into a sterile, light-protected container.
-
Store at controlled room temperature (20-25°C).
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework. Specific concentrations of stress agents and exposure times may need to be optimized.
-
Preparation: Prepare a stock solution of this compound in water or a suitable buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the ropivacaine solution. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the ropivacaine solution. Keep at room temperature and check for degradation at various time points. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the ropivacaine solution. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the ropivacaine solution at an elevated temperature (e.g., 60-80°C) and analyze at different time points.
-
Photodegradation: Expose the ropivacaine solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method to separate and quantify ropivacaine and any degradation products.
References
- 1. CN104208020A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound Injection [drugfuture.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. moehs.com [moehs.com]
- 9. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Alkalinization and precipitation characteristics of 0.2% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. biotech-asia.org [biotech-asia.org]
Navigating the Challenges of Ropivacacine Hydrochloride Solubility in Physiological Buffers: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of active pharmaceutical ingredients is a critical first step in any experiment. Ropivacaine (B1680718) hydrochloride, a widely used local anesthetic, can present solubility challenges in physiological buffers, potentially impacting experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered when preparing ropivacaine hydrochloride solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
This compound's solubility is significantly influenced by the solvent and pH. In water, its solubility is approximately 53.8 mg/mL at 25°C.[1] However, in physiological buffers at a neutral pH, its solubility is considerably lower. For instance, in Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is only about 0.25 mg/mL.
Q2: Why is my this compound not dissolving in PBS or cell culture medium?
The poor solubility of this compound in neutral pH buffers like PBS (typically pH 7.4) and standard cell culture media (e.g., DMEM, RPMI-1640, often buffered with bicarbonate to a physiological pH) is due to its chemical properties. Ropivacaine is a weak base with a pKa of approximately 8.1.[1] In acidic solutions, it exists as a more soluble hydrochloride salt. As the pH of the solution approaches its pKa, the proportion of the less soluble, non-ionized form increases, leading to precipitation. Commercial formulations of this compound are typically acidic, with a pH ranging from 4.0 to 6.0, to maintain solubility.[2]
Q3: How can I prepare a stock solution of this compound for my experiments?
For research applications requiring higher concentrations, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous physiological buffer.
Q4: What is the recommended procedure for preparing a this compound stock solution in DMSO?
To prepare a stock solution, dissolve this compound in 100% DMSO. To aid dissolution, you can gently warm the solution to 37°C for 10 minutes and use an ultrasonic bath. Stock solutions in DMSO can typically be stored at -20°C for several months. When preparing your working solution, dilute the DMSO stock into your physiological buffer. It is crucial to ensure the final concentration of DMSO in your experimental setup is minimal (ideally less than 0.5%) to avoid solvent-induced cellular toxicity.
Q5: Can I dissolve this compound directly in physiological buffers?
Direct dissolution in physiological buffers is possible for low concentrations, but care must be taken to avoid precipitation. The final concentration achievable will be limited by the low solubility at neutral pH.
Q6: What should I do if I observe precipitation when adding my this compound solution to the physiological buffer?
Precipitation is a clear indicator that the solubility limit has been exceeded at the given pH. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q7: How does temperature affect the solubility of this compound?
Warming the this compound solution can increase the proportion of the non-ionized form of the anesthetic. While this may not directly increase the overall solubility of the hydrochloride salt, it is a factor to consider in the context of its anesthetic activity, as the non-ionized form is more lipid-soluble and can more readily cross cell membranes. Some studies have explored warming ropivacaine solutions to body temperature (37°C) to potentially shorten the onset of its anesthetic effect.
Data Summary: Solubility of this compound
| Solvent/Buffer | Temperature | pH | Solubility |
| Water | 25°C | Not Specified | 53.8 mg/mL[1] |
| Phosphate-Buffered Saline (PBS) | Not Specified | 7.2 | ~0.25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Applicable | ≥42.6 mg/mL |
| Ethanol (EtOH) | Not Specified | Not Applicable | ≥50.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube thoroughly to dissolve the powder.
-
If dissolution is slow, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Working Solution in Physiological Buffer from DMSO Stock
Materials:
-
This compound in DMSO (from Protocol 1)
-
Sterile physiological buffer (e.g., PBS, DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your physiological buffer.
-
Add the appropriate volume of the physiological buffer to a sterile tube.
-
While vortexing the buffer, slowly add the calculated volume of the DMSO stock solution. This gradual addition helps to prevent localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of DMSO is below 0.5% (v/v) in your final experimental volume.
-
Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guide
If you encounter poor solubility or precipitation, follow this troubleshooting workflow.
This technical support guide provides a comprehensive overview of the factors influencing this compound solubility and practical solutions for researchers. By understanding the physicochemical properties of this compound and following the recommended protocols, scientists can ensure the successful preparation of their experimental solutions and obtain reliable results.
References
Technical Support Center: Enhancing Ropivacaine Hydrochloride Encapsulation in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of ropivacaine (B1680718) hydrochloride in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is the encapsulation efficiency of my ropivacaine hydrochloride nanoparticles consistently low?
A1: Low encapsulation efficiency for hydrophilic drugs like this compound is a common challenge, especially when using hydrophobic polymers. The primary reason is the tendency of the drug to partition into the external aqueous phase during nanoparticle synthesis. Several factors could be contributing to this issue, including the formulation parameters and the preparation method itself. For instance, in emulsion-based methods, the drug can rapidly escape the organic phase where the polymer is precipitating.
Q2: What are the key factors that I should consider to improve the encapsulation efficiency?
A2: To enhance the encapsulation efficiency of this compound, you should focus on optimizing the following:
-
Polymer/Lipid Selection: The choice of polymer or lipid is critical. For instance, using PLGA with carboxyl terminal groups has been shown to yield higher encapsulation efficiency (94.6%) compared to hydroxyl (83.8%) or ester (80.5%) terminal groups, due to favorable interactions with ropivacaine.[1]
-
Drug-to-Polymer/Lipid Ratio: Increasing the relative amount of the polymer or lipid to the drug can create a more robust matrix to entrap the drug.
-
Solvent Selection: The choice of organic solvent can influence the partitioning of the drug.
-
pH of the Aqueous Phase: The pH can affect the solubility and charge of both the drug and the polymer, influencing their interaction.
-
Surfactant Concentration: In emulsion-based methods, the surfactant concentration can impact the stability of the emulsion and, consequently, the encapsulation efficiency.
Q3: Which nanoparticle formulation is best suited for high encapsulation of this compound?
A3: Lipid-polymer hybrid nanoparticles (LPHNs) have demonstrated high encapsulation efficiency for ropivacaine. For example, LPHNs composed of a poly-ε-caprolactone (PCL) core and a PEG-DSPE lipid shell have achieved an entrapment efficiency of 90.2% ± 3.7%.[2] Lipid nanocapsules have also shown high entrapment efficiency, with one study reporting 92.6 ± 1.3%.[3][4]
Q4: How can I accurately determine the encapsulation efficiency of my ropivacaine nanoparticles?
A4: The most common and reliable method for determining the encapsulation efficiency is by using High-Performance Liquid Chromatography (HPLC). The general procedure involves separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug. The amount of free drug in the supernatant is quantified by HPLC, and the encapsulated amount is determined by subtracting the free drug amount from the total initial drug amount. The encapsulation efficiency is then calculated as:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency | This compound, being hydrophilic, is partitioning into the external aqueous phase during synthesis. | * Modify the preparation method: For emulsion-based methods, consider using a double emulsion (w/o/w) technique. This helps to better contain the hydrophilic drug in the internal aqueous phase. * Optimize the polymer: Use PLGA with carboxyl terminal groups, which has been shown to have a higher affinity for ropivacaine.[1] * Adjust the pH: Modifying the pH of the aqueous phases can alter the solubility of ropivacaine and enhance its interaction with the polymer. |
| High Initial Burst Release | A significant amount of the drug is adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core. | * Washing the nanoparticles: Ensure that the nanoparticle pellet is washed thoroughly after centrifugation to remove any surface-adsorbed drug. * Optimize the surfactant concentration: An inadequate surfactant concentration can lead to instability of the emulsion droplets and subsequent surface association of the drug. |
| Particle Aggregation | The zeta potential of the nanoparticles is not high enough to ensure colloidal stability. | * Increase the surfactant concentration: This can lead to a higher surface charge and better particle repulsion. * Modify the surface with charged polymers: Incorporating charged polymers like chitosan (B1678972) can increase the zeta potential. |
| Inconsistent Batch-to-Batch Results | Variations in the experimental procedure, such as stirring speed, temperature, or rate of addition of phases. | * Standardize the protocol: Ensure all parameters are kept constant for each batch. Use a syringe pump for controlled addition of phases. * Control the temperature: Perform the synthesis in a temperature-controlled environment, such as an ice bath, especially during sonication. |
Quantitative Data Summary
The following tables summarize the encapsulation efficiency of this compound in various nanoparticle formulations as reported in the literature.
Table 1: Ropivacaine Encapsulation in Polymer-Based Nanoparticles
| Nanoparticle Type | Polymer | Method | Encapsulation Efficiency (%) | Reference |
| Microspheres | PLGA (COOH-terminated) | Emulsion with premix membrane emulsification | 94.6 | [1] |
| Microspheres | PLGA (OH-terminated) | Emulsion with premix membrane emulsification | 83.8 | [1] |
| Microspheres | PLGA (Ester-terminated) | Emulsion with premix membrane emulsification | 80.5 | [1] |
| Microspheres | PLGA | Post-loading into porous microspheres | Drug Loading: 8.72% | [5] |
Table 2: Ropivacaine Encapsulation in Lipid-Based and Hybrid Nanoparticles
| Nanoparticle Type | Core/Lipid Composition | Method | Encapsulation Efficiency (%) | Reference |
| Lipid-Polymer Hybrid Nanoparticles | PCL core, PEG-DSPE shell | w/o/w double emulsification | 90.2 ± 3.7 | [2][6] |
| Lipid Nanocapsules | Labrafac, Solutol HS15 | Phase inversion | 92.6 ± 1.3 | [3][4] |
| Liposomes | Phosphatidylcholine, Cholesterol | Inclusion complex encapsulation | 38.6 | [7] |
| Peptide-coated particles | Self-assembling peptide | Soft-coating | Not explicitly stated, focus on release | [8] |
Experimental Protocols
Protocol 1: Preparation of Ropivacaine-Loaded Lipid-Polymer Hybrid Nanoparticles (w/o/w Double Emulsification)
This protocol is adapted from a study that achieved an encapsulation efficiency of 90.2% ± 3.7%.[2]
Materials:
-
This compound
-
Poly-ε-caprolactone (PCL)
-
PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Pluronic® F-127
-
Deionized water
Procedure:
-
Prepare the oil phase: Dissolve 100 mg of PCL, 100 mg of PEG-DSPE, and 20 mg of lecithin in 5 mL of acetone.
-
Prepare the internal aqueous phase (w1): Dissolve 20 mg of this compound in 0.5 mL of a 5% (w/v) SDS solution.
-
Form the primary emulsion (w1/o): Add the internal aqueous phase to the oil phase and sonicate for 1 minute in an ice bath.
-
Prepare the external aqueous phase (w2): Prepare a 1% (w/v) solution of Pluronic® F-127 in 20 mL of deionized water.
-
Form the double emulsion (w1/o/w2): Pour the primary emulsion into the external aqueous phase and sonicate for 5 minutes in an ice bath.
-
Evaporate the organic solvent: Stir the double emulsion at room temperature for several hours to allow the acetone to evaporate, leading to the formation of nanoparticles.
-
Purify the nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove unencapsulated drug and excess surfactant.
Protocol 2: Determination of Encapsulation Efficiency by HPLC
Materials:
-
Ropivacaine-loaded nanoparticle suspension
-
Mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer)
-
HPLC system with a UV detector
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Separate free drug from nanoparticles: Take a known volume of the nanoparticle suspension and centrifuge it at high speed to pellet the nanoparticles.
-
Collect the supernatant: Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Prepare the sample for HPLC: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC analysis: Inject a known volume of the filtered supernatant into the HPLC system.
-
Quantify the free drug: Determine the concentration of this compound in the supernatant by comparing the peak area to a standard curve of known ropivacaine concentrations.
-
Calculate Encapsulation Efficiency (EE):
-
Calculate the total mass of free drug in the initial volume of the suspension.
-
Calculate the EE using the formula: EE (%) = [(Total initial mass of drug - Mass of free drug) / Total initial mass of drug] x 100
-
Visualizations
Caption: Workflow for preparing ropivacaine-loaded lipid-polymer hybrid nanoparticles.
Caption: Troubleshooting logic for low encapsulation efficiency of ropivacaine HCl.
References
- 1. kinampark.com [kinampark.com]
- 2. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipid nanocapsules for transdermal delivery of ropivacaine: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of novel this compound-loaded PLGA microspheres based on post-loading mode and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Size control of ropivacaine nano/micro-particles by soft-coating with peptide nanosheets for long-acting analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the motor block effects of ropivacaine hydrochloride in regional anesthesia research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the motor block effects of ropivacaine (B1680718) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for ropivacaine's motor-sparing effect?
Ropivacaine hydrochloride exhibits a preferential blockade of sensory nerve fibers over motor fibers. This is primarily attributed to its lower lipophilicity compared to other long-acting local anesthetics like bupivacaine (B1668057).[1][2] Ropivacaine is less likely to penetrate the myelin sheaths of large, myelinated motor fibers (Aβ fibers).[1][3][2] It has a more selective action on the smaller, pain-transmitting Aδ and C nerve fibers.[2][4] This differential blockade results in effective analgesia with a reduced intensity and duration of motor impairment.[2][5]
Q2: How does the concentration of ropivacaine affect the degree of motor block?
The intensity of motor block induced by ropivacaine is dose-dependent.[6] Lower concentrations of ropivacaine are associated with a significantly lower incidence and grade of motor block.[6][7] For instance, studies in labor analgesia have shown that reducing the concentration of ropivacaine from 0.2% to 0.125% decreases the occurrence of motor block while maintaining comparable analgesic efficacy.[7] Research on femoral nerve blocks has identified that lower concentrations can provide effective sensory blockade while preserving motor function.[6]
Q3: What are the key differences in motor block effects between ropivacaine and bupivacaine?
Ropivacaine consistently produces a less intense and shorter-duration motor block compared to bupivacaine at clinically equivalent analgesic doses.[5][8][9] This is a critical differentiator between the two anesthetics.[5] The reduced lipophilicity of ropivacaine is a key factor in this motor-sparing advantage.[1][2] While both provide similar onset and duration of sensory blockade, ropivacaine allows for a more rapid recovery of motor function.[5][10]
Q4: Can adjuvants be used to mitigate the motor block of ropivacaine?
Yes, certain adjuvants can be used to enhance the sensory block of ropivacaine, which may allow for the use of a lower, motor-sparing concentration.
-
Opioids (e.g., fentanyl, sufentanil): The addition of opioids can reduce the required concentration of ropivacaine to achieve effective analgesia, thereby minimizing motor block.[2][11]
-
α2-Adrenergic Agonists (e.g., dexmedetomidine (B676), clonidine): Dexmedetomidine has been shown to prolong the duration of both sensory and motor blockade when added to ropivacaine.[11][12] While this may not be ideal if the primary goal is to shorten motor block, the enhanced sensory analgesia could permit a lower ropivacaine dose. The effects of clonidine (B47849) on prolonging the block have been noted, but some studies suggest it may not significantly extend the duration of sensory block when added to ropivacaine in certain nerve blocks.[13]
-
Dexamethasone: This corticosteroid may prolong the duration of analgesia, potentially through systemic anti-inflammatory effects.[13] Some studies suggest it has a more pronounced effect on prolonging analgesia than on the duration of motor block.[13]
It is important to note that the use of adjuvants for peripheral nerve blocks is often considered "off-label" and their safety and efficacy should be carefully evaluated in a research context.[14]
Troubleshooting Guide
Problem: Excessive Motor Block Observed in an Experimental Model
If your research protocol is resulting in a greater degree of motor blockade than anticipated, consider the following troubleshooting steps:
-
Verify Ropivacaine Concentration: Double-check all calculations and dilutions to ensure the final concentration of ropivacaine being administered is correct. Inadvertent use of a higher concentration is a common cause of excessive motor block.[15]
-
Reduce Ropivacaine Concentration: If the concentration is accurate, consider systematically reducing it in subsequent experiments. The relationship between ropivacaine concentration and motor block is well-established, with lower concentrations leading to a more favorable motor-sparing profile.[6][7]
-
Incorporate an Adjuvant: To maintain analgesic efficacy at a lower ropivacaine concentration, consider adding an adjuvant such as a low-dose opioid (e.g., fentanyl) to your formulation.[2][11]
-
Refine the Injection Technique: Ensure the injection technique is precise and targets the intended nerve or plexus. Inadvertent spread to adjacent motor nerves can increase the degree of motor block. The use of ultrasound guidance can improve the accuracy of nerve blocks.
-
Re-evaluate the Assessment Method: Ensure the method used to assess motor block (e.g., modified Bromage scale, dynamometry) is appropriate for the experimental model and is being applied consistently.[16][17]
Data Presentation
Table 1: Comparison of Motor Block Characteristics between Ropivacaine and Bupivacaine
| Feature | Ropivacaine | Bupivacaine | Reference(s) |
| Potency for Motor Block | Lower | Higher | [18][19] |
| Lipophilicity | Lower | Higher | [1][2] |
| Penetration of Motor Fibers | Less likely | More likely | [1][3][2] |
| Duration of Motor Block | Shorter | Longer | [5][8][11] |
| Separation of Sensory/Motor Block | Greater | Lesser | [2][5] |
Table 2: Effect of Ropivacaine Concentration on Motor Block
| Concentration | Observation | Application | Reference(s) |
| 0.125% | Significantly fewer parturients experienced motor block compared to 0.2%. | Labor Analgesia (PCEA) | [7] |
| 0.2% | More common occurrence of motor block compared to 0.125%. | Labor Analgesia (PCEA) | [7] |
| 0.5% vs 0.75% | Similar duration of motor block. | Brachial Plexus Block | [20] |
| EC50 for Differential Block | 0.124% (18-60 yrs), 0.088% (>60 yrs) for sensory block with preserved motor function. | Femoral Nerve Block | [6] |
Experimental Protocols
Protocol 1: Assessment of Motor Blockade using the Modified Bromage Scale
This protocol is a standard method for grading the intensity of motor block in the lower limbs.
Objective: To quantify the degree of motor blockade following the administration of this compound.
Materials:
-
Subject in a supine position
-
Data collection form
Procedure:
-
Explain the assessment procedure to the subject.
-
Ask the subject to attempt to move their lower limbs.
-
Observe the subject's ability to move their knees and feet.
-
Assign a score based on the following scale:
-
0: No motor impairment; full flexion of knees and feet.
-
1: Inability to raise extended legs; able to move knees and feet.
-
2: Inability to flex knees; able to flex feet.
-
3: Complete motor block; inability to move legs or feet.
-
-
Record the score for each leg at predetermined time intervals post-injection.
Protocol 2: Preparation of Ropivacaine with an Adjuvant (Dexmedetomidine)
Objective: To prepare a solution of ropivacaine with dexmedetomidine to potentially prolong sensory analgesia.
Materials:
-
Sterile this compound solution (e.g., 0.5%)
-
Sterile dexmedetomidine solution (e.g., 100 mcg/mL)
-
Sterile normal saline
-
Sterile syringes and needles
-
Sterile empty vial
Procedure:
-
Calculate the desired final concentration of both ropivacaine and dexmedetomidine in the total volume.
-
Using a sterile syringe, draw up the required volume of ropivacaine solution and inject it into the sterile empty vial.
-
Using a separate sterile syringe, draw up the calculated volume of dexmedetomidine solution.
-
Inject the dexmedetomidine into the vial containing the ropivacaine.
-
If necessary, add sterile normal saline to reach the final desired volume.
-
Gently agitate the vial to ensure thorough mixing of the components.
-
Clearly label the vial with the drug names, concentrations, and date of preparation.
Visualizations
Caption: Logical relationship of factors influencing ropivacaine's motor block.
Caption: A step-by-step workflow for troubleshooting excessive motor block.
Caption: Simplified signaling pathway of ropivacaine's differential nerve block.
References
- 1. Ropivacaine vs Bupivacaine — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Motor blockade is reduced with ropivacaine 0.125% for parturient-controlled epidural analgesia during labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative motor-blocking effects of bupivacaine and ropivacaine, a new amino amide local anesthetic, in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A comparison of motor block between ropivacaine and bupivacaine for continuous labor epidural analgesia. | Semantic Scholar [semanticscholar.org]
- 10. Ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Additives to Local Anesthetics for Peripheral Nerve Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curb Your Enthusiasm: Local Anesthetic Adjuvants for Peripheral Nerve Blocks [asra.com]
- 14. Local Anesthetic Peripheral Nerve Block Adjuvants for Prolongation of Analgesia: A Systematic Qualitative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Importance of volume and concentration for ropivacaine interscalene block in preventing recovery room pain and minimizing motor block after shoulder surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of motor blockade during epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anaesthesia and Pain Management : Assessment of motor block [rch.org.au]
- 18. rapm.bmj.com [rapm.bmj.com]
- 19. The relative potencies for motor block after intrathecal ropivacaine, levobupivacaine, and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Optimal concentration of ropivacaine for brachial plexus blocks in adult patients undergoing upper limb surgeries: a systematic review and meta-analysis [frontiersin.org]
Addressing challenges in the long-term delivery of ropivacaine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing challenges associated with the long-term delivery of ropivacaine (B1680718) hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the formulation and evaluation of long-acting ropivacaine hydrochloride delivery systems.
General Formulation Challenges
Q1: What are the primary challenges in developing long-term delivery systems for this compound?
A1: The main challenges stem from the physicochemical properties of this compound, which is a hydrophilic small molecule. Key difficulties include:
-
Low Encapsulation Efficiency: Due to its water solubility, this compound has a tendency to partition into the external aqueous phase during the preparation of lipid- or polymer-based carriers like liposomes and microspheres, leading to low drug loading.
-
Initial Burst Release: A significant portion of the encapsulated drug is often released rapidly upon administration. This "burst effect" can lead to systemic toxicity and reduces the duration of the local anesthetic effect.
-
Maintaining Stability: The long-term stability of both the delivery system and the encapsulated drug is crucial. Physical instability (e.g., aggregation of carriers) and chemical degradation of ropivacaine must be prevented.
-
Biocompatibility and Toxicity: The delivery system itself must be biocompatible and biodegradable, and the sustained release of ropivacaine should not lead to local tissue toxicity.
Liposomal Formulations
Q2: My ropivacaine liposome (B1194612) formulation has very low encapsulation efficiency. How can I improve it?
A2: Low encapsulation efficiency in liposomes is a common problem for water-soluble drugs like this compound. Here are some strategies to enhance it:
-
Optimize the Preparation Method: The multiple emulsion method (w/o/w) is often more effective for encapsulating hydrophilic drugs compared to simple hydration methods.[1][2]
-
Hydrophobic Ion-Pairing (HIP): Form an ion pair between this compound and a lipophilic counter-ion, such as sodium oleate (B1233923). This increases the hydrophobicity of the drug, promoting its association with the lipid bilayer and significantly improving encapsulation efficiency.[3]
-
Ammonium (B1175870) Sulfate (B86663) Gradient: Create an ammonium sulfate gradient across the liposomal membrane. Ropivacaine will enter the liposome and become protonated and trapped, leading to higher encapsulation.
-
Lipid Composition: Vary the lipid composition. Including charged lipids like phosphatidylglycerol can enhance the encapsulation of positively charged ropivacaine through electrostatic interactions. The inclusion of cholesterol can improve membrane rigidity and reduce drug leakage.
Q3: I'm observing a high initial burst release from my ropivacaine liposomes. What can I do to control this?
A3: A high burst release is often due to drug adsorbed on the liposome surface or loosely entrapped. Consider the following troubleshooting steps:
-
Purification: Ensure thorough removal of unencapsulated drug. Techniques like dialysis or size exclusion chromatography are effective.
-
Lipid Composition: Increasing the cholesterol content can make the lipid bilayer more rigid and less permeable, thus reducing the initial burst release.
-
Surface Modification: Coating the liposomes with polymers like polyethylene (B3416737) glycol (PEG) can create a hydrophilic barrier that may help control the initial release.
Polymeric Microspheres (PLGA)
Q4: I am struggling with low drug loading of this compound in my PLGA microspheres. What are the potential solutions?
A4: The hydrophilic nature of this compound is a primary reason for low encapsulation in hydrophobic PLGA microspheres. Here are some approaches to address this:
-
Double Emulsion Solvent Evaporation (w/o/w): This is the most common and effective method for encapsulating hydrophilic drugs in PLGA microspheres. Optimizing the parameters of this method is crucial.
-
"Post-Loading Mode": This novel strategy involves preparing porous PLGA microspheres first and then loading the drug by incubating the microspheres in a saturated this compound solution.[4] This can significantly improve drug loading for hydrophilic compounds.
-
Optimize Formulation Parameters:
-
PLGA Concentration: Higher PLGA concentrations in the oil phase can increase the viscosity and slow down drug diffusion to the external phase, potentially increasing encapsulation efficiency.
-
Volume Ratios (w1/o and o/w2): Adjusting the volume ratios of the internal aqueous phase to the oil phase and the oil phase to the external aqueous phase can impact emulsion stability and encapsulation.
-
pH of External Aqueous Phase: Increasing the pH of the external aqueous phase can deprotonate ropivacaine, making it less water-soluble and potentially improving its entrapment in the oil phase.
-
Q5: The particle size of my ropivacaine-loaded PLGA microspheres is not uniform. How can I achieve a narrower size distribution?
A5: Achieving a uniform particle size is critical for predictable drug release. Here are some tips:
-
Homogenization Speed and Time: The speed and duration of homogenization during the emulsification steps directly influence the droplet size and, consequently, the final microsphere size. Higher speeds generally lead to smaller and more uniform particles, but excessive energy can lead to emulsion instability.
-
Premix Membrane Emulsification: This technique can produce microspheres with a very narrow size distribution.
-
Stabilizer Concentration: The concentration of the stabilizer (e.g., polyvinyl alcohol - PVA) in the external aqueous phase is crucial for preventing droplet coalescence. Insufficient stabilizer can lead to a broad size distribution.
Hydrogel Formulations
Q6: My ropivacaine-loaded hydrogel shows a significant burst release. How can this be minimized?
A6: The initial burst release from hydrogels is often due to the rapid diffusion of the drug located near the surface. To control this:
-
Increase Crosslinking Density: A higher degree of crosslinking will result in a smaller mesh size within the hydrogel network, which can slow down the diffusion of the drug.[5]
-
Incorporate Nanocarriers: Encapsulate the ropivacaine in liposomes or microspheres first, and then incorporate these drug-loaded nanocarriers into the hydrogel matrix. This creates a dual-barrier system that can significantly reduce the initial burst and prolong the release.
-
Modify Polymer Composition: The choice of polymer and its concentration can affect the drug-polymer interactions and the overall structure of the hydrogel, thereby influencing the release profile.
Q7: The duration of anesthesia from my ropivacaine hydrogel is shorter than expected. How can I prolong the release?
A7: To extend the duration of drug release from a hydrogel, consider the following:
-
Optimize Polymer Degradation Rate: If using a biodegradable hydrogel, select a polymer with a slower degradation rate.
-
Increase Drug-Polymer Interactions: Modifying the polymer to have stronger interactions with ropivacaine (e.g., through ionic interactions) can slow down its release.
-
Composite Hydrogels: Creating composite hydrogels with other materials (e.g., clays, nanoparticles) can create a more tortuous path for drug diffusion, thereby prolonging the release.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on long-term delivery systems for this compound.
Table 1: Ropivacaine-Loaded Liposomes
| Formulation Type | Preparation Method | Mean Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Duration | Reference |
| Multivesicular Liposomes (MVLs) | Multiple Emulsion | 15,360 | 90.2 ± 0.77 | > 48 hours | [6] |
| Hydrophobic Ion-Pairing Liposomes | Thin Film Hydration | 81.09 | Not specified | Extended release over conventional liposomes | [3][7][8] |
| Conventional Liposomes | Not specified | 370 and 130 | Not specified | ~45 hours | [9] |
Table 2: Ropivacaine-Loaded PLGA Microspheres
| Preparation Method | PLGA Type | Mean Particle Size (µm) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Duration | Reference |
| Post-Loading Mode | Not specified | ~38 | 8.72 | Not applicable | > 5 hours (in vivo) | [4] |
| O/W Emulsion | 12 kDa | 11.19 ± 1.24 | 28.37 ± 1.15 | 98.15 ± 3.98 | > 20 days | [10] |
| O/W Emulsion | 8 kDa | 6.64 ± 0.61 | 19.62 ± 0.89 | 92.74 ± 4.21 | > 20 days | [10] |
| S/O/W Emulsion | Not specified | 15.11 ± 0.79 | 23.62 ± 0.15 | 66.74 ± 0.31 | > 30 days | [11] |
Table 3: Ropivacaine-Loaded Hydrogels
| Hydrogel Type | Crosslinker/Modifier | Sensory Block Duration (in vivo) | Motor Block Duration (in vivo) | Key Finding | Reference |
| Gelatin-based | NHS-PEG-NHS | ~13.66 hours | ~10.35 hours | Increased crosslinking prolongs release and reduces neurotoxicity | [5] |
| Poloxamer 407 | - | ~340 minutes | Not specified | Thermosensitive gel for sustained release | [12] |
| Poloxamer 407/338 | - | ~250 minutes | Not specified | Binary system for modulated release | [12] |
| k-carrageenan/alginate | - | Extended duration vs. commercial formulation | Not specified | Porous structure with controlled release kinetics | [13] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded long-term delivery systems.
Protocol 1: Preparation of Ropivacaine-Loaded Liposomes via Hydrophobic Ion-Pairing
Objective: To prepare ropivacaine liposomes with high encapsulation efficiency using the hydrophobic ion-pairing technique.
Materials:
-
This compound
-
Sodium oleate
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Preparation of the Hydrophobic Ion-Pair Complex:
-
Dissolve this compound and sodium oleate in a 1:1 molar ratio in methanol.
-
Stir the solution for 1 hour at room temperature to allow for ion-pair formation.
-
Remove the methanol by rotary evaporation to obtain the ropivacaine-oleate complex as a solid film.
-
-
Liposome Preparation (Thin Film Hydration Method):
-
Dissolve SPC, cholesterol, and the ropivacaine-oleate complex in chloroform in a round-bottom flask. A typical molar ratio is 7:3:1 (SPC:cholesterol:ropivacaine-oleate).
-
Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.
-
-
Vesicle Size Reduction:
-
To obtain smaller and more uniform liposomes, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated ropivacaine-oleate complex by dialysis against PBS (pH 7.4) for 24 hours, with several changes of the buffer.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated ropivacaine using HPLC after separating the liposomes from the unencapsulated drug.
Protocol 2: Preparation of Ropivacaine-Loaded PLGA Microspheres via Double Emulsion (w/o/w) Solvent Evaporation
Objective: To encapsulate hydrophilic this compound into biodegradable PLGA microspheres.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or ethyl acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
Procedure:
-
Preparation of the Internal Aqueous Phase (w1):
-
Dissolve this compound in deionized water to a desired concentration (e.g., 50 mg/mL).
-
-
Formation of the Primary Emulsion (w1/o):
-
Dissolve PLGA in DCM to a specific concentration (e.g., 10% w/v).
-
Add the internal aqueous phase (w1) to the PLGA/DCM solution.
-
Emulsify using a high-speed homogenizer or probe sonicator to form a stable water-in-oil emulsion.
-
-
Formation of the Double Emulsion (w1/o/w2):
-
Add the primary emulsion (w1/o) to a larger volume of the external aqueous phase (w2), which is the PVA solution.
-
Homogenize the mixture at a lower speed to form the double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger beaker and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the solidification of the microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation.
-
Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the washed microspheres to obtain a free-flowing powder. Store at -20°C.
-
Characterization:
-
Particle Size and Morphology: Use scanning electron microscopy (SEM) and laser diffraction.
-
Drug Loading and Encapsulation Efficiency: Dissolve a known weight of microspheres in a suitable solvent (e.g., DCM) and extract the drug into an aqueous phase. Quantify the drug concentration using HPLC.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways related to the action and potential toxicity of ropivacaine.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
- 4. Preparation of novel this compound-loaded PLGA microspheres based on post-loading mode and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of a ropivacaine-loaded hydrogel for prolonged nerve blockade and local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation and evaluation of liposome with ropivacaine ion-pairing in local pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ropivacaine-Loaded Poloxamer Binary Hydrogels for Prolonged Regional Anesthesia: Structural Aspects, Biocompatibility, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Adjusting pH of ropivacaine hydrochloride formulations for optimal nerve penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH of ropivacaine (B1680718) hydrochloride formulations to enhance nerve penetration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ropivacaine hydrochloride formulations to maximize nerve penetration?
A1: The optimal pH for a this compound formulation is a balance between maximizing the concentration of the non-ionized form of the drug, which readily penetrates the lipid-rich nerve membrane, and maintaining its solubility to prevent precipitation. Ropivacaine has a pKa of 8.1.[1] Adjusting the pH of the formulation closer to the physiological pH of tissues (around 7.4) increases the proportion of the non-ionized, lipid-soluble base form of ropivacaine, which is essential for diffusion across the nerve sheath and membrane.[2] However, the solubility of ropivacaine is limited at a pH above 6.0, and precipitation can occur, reducing the bioavailable drug concentration.[3] Therefore, the optimal pH is generally considered to be slightly acidic to neutral, in a range that maximizes the non-ionized form without causing significant precipitation. A laboratory study found that alkalinizing 0.2% ropivacaine from a pH of 5.51 to 7.63 increased the calculated percentage of non-ionized ropivacaine from 0.3% to over 30%.[4][5]
Q2: Why is the pH of commercial this compound solutions acidic?
A2: Commercial formulations of this compound are typically acidic, with a pH ranging from 4.0 to 6.5.[3][6] This acidic pH is necessary to ensure the chemical stability and solubility of ropivacaine in the aqueous solution.[2] In its ionized, water-soluble state, ropivacaine is more stable for long-term storage and is less likely to precipitate.
Q3: How does adjusting the pH of a ropivacaine solution impact its clinical effectiveness?
A3: Adjusting the pH of a ropivacaine solution towards the physiological range can lead to a faster onset of nerve block.[2] This is because a higher pH increases the concentration of the non-ionized form of the anesthetic, allowing for more rapid diffusion across the nerve membrane to reach its site of action on the intracellular side of voltage-gated sodium channels. However, improper pH adjustment can lead to precipitation, which may decrease the bioavailability of the drug and potentially cause tissue irritation.
Q4: Can I use other buffers besides sodium bicarbonate to adjust the pH of my ropivacaine formulation?
A4: While sodium bicarbonate is the most commonly used alkalinizing agent, other pharmaceutical buffers like phosphate (B84403) or citrate (B86180) buffers could be considered. However, it is crucial to assess the compatibility and stability of ropivacaine with any chosen buffer system. Factors to consider include the buffer capacity at the desired pH range and potential interactions with ropivacaine or other excipients that could lead to precipitation or degradation. Stability studies are recommended when using alternative buffers.
Q5: Does temperature affect the pH and stability of ropivacaine formulations?
A5: Yes, temperature can influence both the pKa of ropivacaine and the pH of the solution. Warming a ropivacaine solution to body temperature (37°C) can decrease its pKa, which in turn increases the proportion of the non-ionized form, potentially leading to a faster onset of action.[6][7][8][9] However, temperature changes can also affect the solubility of ropivacaine, and warming an already alkalinized solution might increase the risk of precipitation. It is advisable to conduct stability studies at the intended storage and administration temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after pH adjustment. | The pH of the solution has exceeded the solubility limit of the non-ionized form of ropivacaine (typically above pH 6.0).The concentration of the alkalinizing agent (e.g., sodium bicarbonate) is too high.The formulation was not used immediately after preparation, allowing time for precipitation to occur.[4][5] | Reduce the amount of alkalinizing agent added.Monitor the pH carefully during adjustment to ensure it remains within the optimal range.Prepare the pH-adjusted formulation immediately before use. Studies show that precipitation of ropivacaine after alkalinization can increase over time, reaching a plateau at around 20 minutes.[4][5] |
| Inconsistent or slow onset of nerve block despite pH adjustment. | Insufficient increase in the non-ionized form of ropivacaine due to under-alkalinization.Loss of active drug due to precipitation, even if not visually apparent.The chosen buffer system is interacting with ropivacaine, reducing its availability. | Verify the final pH of the formulation. Use the Henderson-Hasselbalch equation to estimate the percentage of the non-ionized form.Visually inspect the solution for any cloudiness or particulate matter before administration.If using a buffer other than sodium bicarbonate, ensure compatibility and stability have been established. |
| Crystallization when mixing ropivacaine with adjuvants. | Some adjuvants, such as certain corticosteroids (e.g., betamethasone), can be physically incompatible with ropivacaine, leading to crystallization.[10] The pH of the final mixture may also contribute to this phenomenon.[4] | Review the compatibility of ropivacaine with all adjuvants in the formulation. Studies have shown that dexamethasone (B1670325) is more compatible with ropivacaine than betamethasone.[10]Prepare and administer admixtures promptly, and visually inspect for any signs of precipitation or crystallization. |
| Variability in experimental results. | Inconsistent pH of the final formulation.Temperature fluctuations affecting pKa and solubility.Inaccurate measurement of ropivacaine concentration. | Implement a strict protocol for pH adjustment and verification.Control the temperature during formulation preparation and experimentation.Use a validated analytical method, such as HPLC or LC-MS/MS, to accurately determine the ropivacaine concentration in your formulations.[1][11][12][13][14] |
Quantitative Data Summary
Table 1: Effect of Sodium Bicarbonate on the pH and Non-Ionized Fraction of 0.2% Ropivacaine
| Volume of 8.4% Sodium Bicarbonate added to 20 mL of 0.2% Ropivacaine (mL) | Resulting pH (Mean ± SD) | Calculated Percentage of Non-Ionized Ropivacaine (%) |
| 0 | 5.51 ± 0.03 | 0.3 |
| 0.1 | 7.21 ± 0.04 | 11.2 |
| 0.2 | 7.63 ± 0.05 | 25.4 |
| 0.4 | 7.91 ± 0.04 | 39.3 |
Data adapted from a laboratory study on the alkalinization of ropivacaine.[4]
Table 2: Precipitation of 0.2% Ropivacaine After Alkalinization
| Volume of 8.4% Sodium Bicarbonate added to 20 mL of 0.2% Ropivacaine (mL) | Percentage of Ropivacaine Precipitated at 20 minutes (%) |
| 0.1 | ~5 |
| 0.2 | ~15 |
| 0.4 | ~28 |
Data estimated from graphical representations in a laboratory study on the alkalinization of ropivacaine.[4]
Experimental Protocols
Protocol 1: pH Adjustment of this compound Solution
This protocol is based on the methodology described in the study by Fulling and Peterfreund (2000).[4][5]
Materials:
-
Commercially available this compound solution (e.g., 0.2%)
-
8.4% sodium bicarbonate solution
-
Sterile glass tubes or vials
-
Calibrated micropipettes
-
Calibrated pH meter with a microelectrode
-
Vortex mixer
Procedure:
-
Aseptically transfer a known volume of this compound solution (e.g., 20 mL) into a sterile container.
-
Measure and record the initial pH of the ropivacaine solution.
-
Using a micropipette, add a precise volume of 8.4% sodium bicarbonate solution to the ropivacaine solution. For example, to achieve a specific pH range, you can add aliquots of 0.1 mL of 8.4% sodium bicarbonate to 20 mL of 0.2% ropivacaine.
-
Gently mix the solution using a vortex mixer for a few seconds.
-
Immediately measure the pH of the alkalinized solution using a calibrated pH meter.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles) immediately after mixing and at specified time points (e.g., 5, 10, 20 minutes).
-
For quantitative analysis of precipitation, the solution can be centrifuged, and the supernatant can be analyzed for ropivacaine concentration using a validated HPLC or LC-MS/MS method. The amount of precipitated drug can be calculated by subtracting the concentration in the supernatant from the initial concentration.
Protocol 2: In Vitro Nerve Penetration Study using a Franz Diffusion Cell Model
This protocol is a general guideline and should be adapted and validated for specific research needs.
Materials:
-
Franz diffusion cells
-
Excised nerve tissue (e.g., sciatic nerve from a suitable animal model) or a synthetic membrane simulating the nerve sheath
-
pH-adjusted this compound formulation
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for ropivacaine quantification[1][11][12][13][14]
-
Water bath or heating block to maintain physiological temperature (37°C)
Procedure:
-
Nerve Tissue Preparation: Carefully excise the nerve tissue and mount it between the donor and receptor chambers of the Franz diffusion cell, with the epineurium facing the donor chamber.
-
Franz Cell Assembly: Assemble the Franz diffusion cells and place them in a water bath or heating block set to 37°C.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed PBS (pH 7.4), ensuring no air bubbles are trapped beneath the nerve tissue. The receptor medium should be continuously stirred.
-
Donor Chamber: Apply a precise volume of the pH-adjusted ropivacaine formulation to the surface of the nerve tissue in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the collected samples for ropivacaine concentration using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of ropivacaine that has permeated through the nerve tissue at each time point. The flux (J) and permeability coefficient (Kp) can be determined from the steady-state portion of the cumulative amount versus time plot.
Visualizations
Caption: Mechanism of pH-adjusted ropivacaine action on a nerve.
Caption: Workflow for pH adjustment and nerve penetration analysis.
Caption: Ropivacaine interaction with states of the sodium channel.
References
- 1. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Crystallization of ropivacaine and bupivacaine when mixed with different adjuvants: a semiquantitative light microscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkalinization and precipitation characteristics of 0.2% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of warmed ropivacaine solution on onset and duration of axillary block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of warmed ropivacaine solution on onset and duration of axillary block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon’s up-and-down method [frontiersin.org]
- 9. Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon’s up-and-down method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ropivacaine Hydrochloride Assay Validation Following ICH Guidelines
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methods for the assay of Ropivacaine hydrochloride, with a focus on validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer a clear, data-driven overview to aid in the selection and implementation of appropriate analytical procedures.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] According to ICH Q2(R1), this involves evaluating various performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[2][3][4] This guide will delve into these parameters for commonly employed analytical techniques in the assay of this compound.
Comparison of Analytical Methods for this compound Assay
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of this compound. The choice between these methods often depends on the required sensitivity, selectivity, and the matrix of the sample (e.g., bulk drug, pharmaceutical formulation, or biological fluid).
Table 1: Comparison of HPLC and LC-MS/MS Methods for this compound Assay
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Good, but potential for interference from structurally similar compounds or formulation excipients. | Excellent, high selectivity due to mass-to-charge ratio detection. |
| Linearity Range | Typically in the µg/mL to mg/mL range.[5] | Wide dynamic range, often from pg/mL to µg/mL.[6][7] |
| Accuracy (% Recovery) | Generally 98-102%.[8] | Typically 95-105%.[6][9] |
| Precision (%RSD) | Intraday and interday precision typically ≤ 2%.[8][10] | Intraday and interday precision often < 15%.[6][9] |
| Limit of Quantitation (LOQ) | In the range of ng/mL to µg/mL.[5] | As low as pg/mL to ng/mL.[6][9][11] |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and flow rate.[5] | Can be sensitive to matrix effects, requiring careful sample preparation and internal standards. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are representative protocols for HPLC and LC-MS/MS assays of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite based on several published methods for the assay of this compound in bulk drug and pharmaceutical formulations.[5][8][10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0) in a suitable ratio (e.g., 40:60 v/v).[10]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 263 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 10-150 µg/mL).
-
Sample Preparation (for a formulation): Extract a known quantity of the formulation with the mobile phase to achieve a theoretical this compound concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
3. Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo solution (formulation excipients without the active ingredient), and a standard solution to ensure no interfering peaks at the retention time of Ropivacaine.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.
-
-
Range: The range is established based on the linearity, accuracy, and precision data.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a generalized procedure for the determination of Ropivacaine in biological matrices like plasma, based on published literature.[6][7][12]
1. Instrumentation and Chromatographic-MS Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the precursor to product ion transitions for Ropivacaine (e.g., m/z 275.2 → 126.2) and an internal standard (e.g., Bupivacaine or a deuterated analog).[11]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent like methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with appropriate volumes of the standard solutions to prepare calibration standards and QC samples at different concentration levels.
-
Sample Preparation: Perform a protein precipitation by adding acetonitrile to the plasma sample containing the internal standard. Vortex and centrifuge to separate the precipitated proteins. Evaporate the supernatant and reconstitute the residue in the mobile phase.
3. Validation Procedure:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Ropivacaine and the internal standard.
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. A weighting factor (e.g., 1/x²) may be used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantitation, LLOQ), and the %RSD for precision should be ≤ 15% (≤ 20% for the LLOQ).[9]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of Ropivacaine in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the this compound assay validation process according to ICH guidelines.
Caption: Workflow for Ropivacaine Assay Validation.
Caption: Key ICH Q2(R1) Parameters for Assay Validation.
This guide provides a foundational understanding of the validation of analytical assays for this compound in accordance with ICH guidelines. The selection of a specific method and the establishment of its validation parameters should always be tailored to the intended application and regulatory requirements.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 8. arlok.com [arlok.com]
- 9. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Ropivacaine and Bupivacaine Cytotoxicity in Chondrocyte Cell Lines
Introduction
Intra-articular injections of local anesthetics are a common clinical practice for managing pain in orthopedic procedures. Bupivacaine (B1668057) and ropivacaine (B1680718), both long-acting amide-type anesthetics, are frequently used. However, growing evidence from in vitro studies suggests these agents may exhibit chondrotoxicity, potentially harming the cartilage cells (chondrocytes) they are meant to protect from pain.[1] This guide provides a comparative analysis of the cytotoxic effects of ropivacaine and bupivacaine on chondrocytes, summarizing quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways.
Quantitative Data Presentation
Multiple studies have consistently demonstrated that bupivacaine is more toxic to chondrocytes than ropivacaine. The cytotoxic effects are dependent on the drug's concentration and the duration of exposure.[2] Ropivacaine generally appears to be a safer alternative for intra-articular administration.[3][4]
The following table summarizes key quantitative findings from comparative studies.
| Study | Cell Type | Drug & Concentration(s) | Exposure Time | Key Findings |
| Piper and Kim et al. [5][6][7] | Human Articular Chondrocytes | 0.5% Ropivacaine vs. 0.5% Bupivacaine | 30 minutes | Explants: Ropivacaine viability: 94.4%; Bupivacaine viability: 78%.Cultured Cells: Ropivacaine viability: 63.9%; Bupivacaine viability: 37.4%. |
| Breu et al. (2013) [2][8] | Human Articular Chondrocytes | 0.75% Ropivacaine vs. 0.5% Bupivacaine (equipotent) | 1 & 24 hours | 1 hr: Ropivacaine viability: ~80%; Bupivacaine viability: ~78%.24 hrs: Ropivacaine viability: ~80%; Bupivacaine viability: 16%. |
| Grishko et al. (2010) [9][10] | Primary Human Osteoarthritic Chondrocytes | 0.5% Ropivacaine vs. 0.5% Bupivacaine | 1 hour | 24 hrs: No significant viability decrease for either.120 hrs: Both showed a significant decrease in viability and an increase in apoptotic cells. |
| Takahashi et al. (2023) [3][11][12] | Canine Articular Chondrocytes | 0.062% Ropivacaine vs. 0.062% Bupivacaine | 24 hours | Ropivacaine viability: ~64%; Bupivacaine viability: ~11%.Bupivacaine significantly increased caspase-3, -8, and -9 activity; ropivacaine did not. |
| Kaewpichit et al. (2019) [4] | Human Chondrocyte Cell Line | 0.25% & 0.5% Ropivacaine vs. 0.25% & 0.5% Bupivacaine | 60 minutes | Ropivacaine showed no significant difference in viability compared to control.Bupivacaine (0.25% & 0.5%) significantly decreased viability. |
Experimental Protocols
The assessment of local anesthetic chondrotoxicity follows a standardized workflow involving chondrocyte isolation, culture, exposure to the anesthetic, and subsequent analysis of cell health.
Chondrocyte Isolation and Culture
Human articular cartilage is typically harvested from patients undergoing total knee or hip arthroplasty.[5][7] The cartilage is minced and subjected to enzymatic digestion, often using pronase followed by clostridial collagenase, to isolate the primary chondrocytes.[13] These cells are then cultured in a monolayer format using a suitable growth medium, such as DMEM.[12] Some studies also utilize established chondrocyte cell lines or cartilage explants.[4][5]
Local Anesthetic Exposure
Cultured chondrocytes are exposed to clinically relevant, preservative-free concentrations of ropivacaine and bupivacaine.[14] A saline solution (0.9% NaCl) is typically used as a negative control.[7] The duration of exposure is a critical variable, ranging from short-term (e.g., 30-60 minutes) to longer periods (e.g., 24 hours or more) to assess both immediate and delayed effects.[5][11]
Cytotoxicity and Viability Assays
Several methods are employed to quantify the impact of anesthetics on chondrocyte viability:
-
Fluorescence Microscopy (LIVE/DEAD Assay): This assay uses two fluorescent dyes, such as Calcein-AM to stain live cells green and Ethidium Homodimer-1 to stain the nuclei of dead cells red.[5][11]
-
Metabolic Assays (MTT, XTT, ATP): Assays like the MTT or CellTiter-Glo Luminescent Cell Viability Assay measure mitochondrial function or cellular ATP levels, respectively.[5][11] A decrease in these markers indicates reduced cell viability and metabolic activity.
-
Flow Cytometry: This technique provides detailed information by differentiating between live, apoptotic, and necrotic cells. It often involves staining with Annexin V (which binds to apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters necrotic cells).[9][15]
Signaling Pathways in Chondrocyte Cytotoxicity
The chondrotoxic effects of local anesthetics are primarily mediated through the induction of mitochondrial dysfunction, which can trigger apoptosis (programmed cell death) or necrosis.[3][16]
-
Mitochondrial Dysfunction: Both ropivacaine and bupivacaine can cause damage to chondrocyte mitochondria.[10] This leads to a decrease in ATP production and damage to mitochondrial DNA.[10] This mitochondrial injury is a central event initiating cell death pathways.
-
Apoptosis Induction:
-
Intrinsic Pathway: Mitochondrial damage triggers the intrinsic apoptotic pathway. This involves the activation of Caspase-9, an initiator caspase, which subsequently activates the executioner caspase, Caspase-3.[3] Studies show that bupivacaine is a more potent activator of Caspase-9 and -3 than ropivacaine.[3]
-
Extrinsic Pathway: Some local anesthetics can also engage the extrinsic or "death receptor" pathway, which is initiated by the activation of Caspase-8. Bupivacaine has been shown to significantly increase Caspase-8 activity, whereas ropivacaine demonstrates a much weaker effect.[11][12]
-
-
Necrosis: At higher concentrations or after prolonged exposure, local anesthetics can cause overwhelming cellular damage leading to necrosis, a form of uncontrolled cell death.[2][9] This is often observed as the more immediate cause of cell death, followed by apoptosis in the remaining cells.[2]
-
Other Contributing Factors: Mechanisms such as oxidative stress (generation of reactive oxygen species) and autophagy have also been implicated in the cytotoxic effects of these anesthetics on chondrocytes.[15][16]
Conclusion
The available experimental data consistently indicates that while both ropivacaine and bupivacaine can be toxic to chondrocytes in a time and concentration-dependent manner, ropivacaine is significantly less chondrotoxic than bupivacaine at clinically relevant concentrations.[2][5] The primary mechanism of cell death involves mitochondrial dysfunction leading to apoptosis and necrosis.[10][16] Bupivacaine appears to be a more potent inducer of both the intrinsic and extrinsic apoptotic pathways.[12] These findings suggest that ropivacaine may be a safer choice for intra-articular injections where preserving cartilage health is a priority.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxicity of bupivacaine, ropivacaine, and mepivacaine on human chondrocytes and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 10. Apoptosis and mitochondrial dysfunction in human chondrocytes following exposure to lidocaine, bupivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro chondrotoxicity of bupivacaine, levobupivacaine and ropivacaine and their effects on caspase activity in cultured canine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro chondrotoxicity of bupivacaine, levobupivacaine and ropivacaine and their effects on caspase activity in cultured canine articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local Anesthetics’ Toxicity toward Human Cultured Chondrocytes: A Comparative Study between Lidocaine, Bupivacaine, and Ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. regenstemvitality.com [regenstemvitality.com]
- 15. mdpi.com [mdpi.com]
- 16. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Ropivacaine and Levobupivacaine for Nerve Blocks in Clinical Applications
In the realm of regional anesthesia, the choice between local anesthetics is critical for optimizing patient outcomes. This guide provides a detailed comparison of the clinical efficacy of two commonly used long-acting amide local anesthetics, ropivacaine (B1680718) and levobupivacaine (B138063), specifically for nerve block procedures. Drawing upon data from multiple meta-analyses of randomized controlled trials, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive, evidence-based understanding of these two agents.
Quantitative Comparison of Clinical Efficacy
The clinical performance of ropivacaine and levobupivacaine has been rigorously evaluated in numerous studies. The following tables summarize the key quantitative findings from meta-analyses, offering a clear comparison of their efficacy and safety profiles.
Table 1: Onset and Duration of Nerve Block
| Parameter | Ropivacaine | Levobupivacaine | Key Findings | Citations |
| Onset of Sensory Block | No significant difference | No significant difference | The time to onset of sensory blockade is comparable between the two agents. | [1][2][3][4][5] |
| Onset of Motor Block | No significant difference | No significant difference | The time to onset of motor blockade is similar for both drugs. | [1][2][3][4][5] |
| Duration of Sensory Block | Shorter | Longer | Levobupivacaine is associated with a significantly longer duration of sensory block.[3][4][5] There is a trend towards a greater duration of sensory block with levobupivacaine.[1][6] | [1][3][4][5][6] |
| Duration of Motor Block | Shorter | Longer | Levobupivacaine provides a significantly longer duration of motor block.[3][4][5] | [3][4][5] |
Table 2: Postoperative Analgesia and Patient-Reported Outcomes
| Parameter | Ropivacaine | Levobupivacaine | Key Findings | Citations |
| Duration of Anesthesia | Shorter | Longer | Levobupivacaine provides longer-term anesthesia.[1][2][6] | [1][2][6] |
| Postoperative Rescue Analgesia | Higher Incidence | Lower Incidence | Patients receiving levobupivacaine have a significantly lower need for rescue analgesia post-surgery.[1][2][6] | [1][2][6] |
| Patient Satisfaction | No significant difference | No significant difference | Overall patient satisfaction with the nerve block is comparable between the two anesthetics. | [1][2][6] |
Table 3: Safety and Adverse Effects
| Parameter | Ropivacaine | Levobupivacaine | Key Findings | Citations |
| Incidence of Complications | Similar | Similar | There is no significant difference in the overall incidence of complications between the two drugs.[3][4][5] | [3][4][5] |
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology employed in these studies is outlined below.
Literature Search Strategy: A comprehensive search of multiple electronic databases, including EMBASE, Medline, the Cochrane Library, and Web of Science, was conducted to identify relevant RCTs.[1][2][6]
Inclusion Criteria: The meta-analyses typically included RCTs that met the following criteria:
-
Population: Adult patients undergoing surgery with a peripheral nerve block.[3]
-
Intervention: Use of levobupivacaine for the nerve block.[3]
-
Comparison: Use of ropivacaine for the nerve block.[3]
-
Outcomes: Reporting of key efficacy and safety parameters such as onset and duration of sensory and motor block, need for rescue analgesia, and incidence of adverse events.[3]
Data Extraction and Analysis: Data from the included studies were independently extracted by multiple reviewers. The Cochrane Collaboration's Review Manager software was often used for statistical analysis.[1][2][6] Continuous outcomes were analyzed using the weighted mean difference (WMD) or mean difference (MD), while dichotomous outcomes were analyzed using the odds ratio (OR) or risk ratio (RR), both with 95% confidence intervals (CI).[1][3][4][5]
Visualizing Methodologies and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams are provided.
Conclusion
The available evidence from meta-analyses indicates that while both ropivacaine and levobupivacaine have similar onset times for sensory and motor blocks, levobupivacaine offers a longer duration of both sensory and motor blockade.[3][4][5] This prolonged action of levobupivacaine also translates into a reduced need for postoperative rescue analgesia.[1][2][6] Both drugs exhibit a comparable safety profile with no significant difference in the incidence of complications.[3][4][5] Therefore, levobupivacaine may be considered more potent for peripheral nerve blocks where a longer duration of anesthesia and postoperative pain relief is desired.[1][6] However, the choice of local anesthetic should always be tailored to the specific clinical scenario, considering the surgical procedure, patient factors, and desired duration of the block.
References
- 1. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Levobupivacaine versus ropivacaine for brachial plexus block: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Assessment of Ropivacaine Hydrochloride Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of in vivo methods for assessing the neurotoxicity of ropivacaine (B1680718) hydrochloride. It is designed to assist researchers in selecting appropriate models and techniques for their preclinical studies. The information is compiled from peer-reviewed scientific literature and presents objective comparisons supported by experimental data.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for regional anesthesia and pain management. While generally considered to have a better safety profile than bupivacaine, concerns about its potential neurotoxicity remain, particularly at higher concentrations or with prolonged exposure.[1][2] Accurate in vivo assessment of ropivacaine-induced neurotoxicity is crucial for understanding its mechanisms and developing safer clinical practices. This guide details various methodologies, presents comparative data, and outlines experimental protocols to facilitate this endeavor.
Methods for Assessing Ropivacaine Neurotoxicity In Vivo
A multi-faceted approach is typically employed to evaluate the potential neurotoxicity of ropivacaine in animal models. These methods can be broadly categorized into behavioral assessments, histopathological examinations, electrophysiological measurements, and biochemical assays.
Behavioral Assessments
Behavioral tests are non-invasive methods used to evaluate functional deficits resulting from nerve injury. These assessments are crucial for understanding the clinical manifestations of neurotoxicity.
-
Motor Function: Walking behavior analysis is a common method to assess motor deficits.[3][4] Rodents are observed for any abnormalities in gait, posture, or limb movement.
-
Sensory Function: The sensory threshold to a specific stimulus is measured to evaluate sensory deficits.[3][4] For instance, the vocalization response to an electrical stimulus can be monitored as a measure of analgesia and sensory block.[5]
Histopathological Examination
Histopathological analysis provides direct evidence of nerve tissue damage at the cellular level. This is a cornerstone for assessing neurotoxicity.
-
Light Microscopy: This technique is used to observe the overall morphology of nerve tissue. Following intrathecal administration of ropivacaine in rats, histological examination of the spinal cord, posterior and anterior roots, and cauda equina can be performed.[3][4] Staining with hematoxylin (B73222) and eosin (B541160) (H&E) is commonly used to identify histopathological changes and apoptotic cells.[6]
-
Electron Microscopy: For a more detailed ultrastructural analysis, electron microscopy is employed. It can reveal axonal degeneration and damage to the myelin sheath.[3][4][7]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that is a hallmark of apoptosis. This has been used to assess apoptosis in the spinal cord following ropivacaine administration.[1][8]
Electrophysiological Measurements
Electrophysiological studies provide a functional assessment of nerve conduction and integrity.
-
Nerve Conduction Studies (NCS): NCS measure the speed and amplitude of electrical impulses through a nerve. A decrease in sensory nerve conduction velocity (SCV) can indicate myelin sheath damage, while a reduced amplitude in electromyography (EMG) can suggest axonal degeneration.[9]
-
Compound Action Potentials (CAPs): In vitro studies on isolated nerves, such as the rabbit vagus nerve, can assess the effect of ropivacaine on CAPs. Ropivacaine has been shown to dose-dependently suppress the evoked CAPs of Aβ and C nerve fibers.[10]
Biochemical Assays
Biochemical assays are used to investigate the molecular mechanisms underlying ropivacaine-induced neurotoxicity.
-
Immunoblotting: This technique is used to detect and quantify specific proteins. For example, immunoblotting has been used to evaluate the activation of protein kinase B (Akt), a key component of a cell survival signaling pathway, which was found to be diminished by ropivacaine.[1][8]
-
Reactive Oxygen Species (ROS) Production: The measurement of ROS can indicate oxidative stress, which is a potential mechanism of local anesthetic-induced neurotoxicity.[11]
Comparative Data on Ropivacaine Neurotoxicity
The following tables summarize quantitative data from various studies comparing the neurotoxicity of ropivacaine with other local anesthetics.
Table 1: Comparison of Neurotoxic Effects of Intrathecal Local Anesthetics in Rats
| Local Anesthetic (Concentration) | Administration Volume (µL/g BW) | Primary Histopathological Findings | Severity of Injury | Reference |
| 5% Bupivacaine | 0.12 | Abnormalities in posterior root (PR) and posterior column (PC) | High | [3][4] |
| 6% Procaine | 0.24 | Neurotoxic, mainly affecting the PR | Moderate | [3][4] |
| 6% Procaine | 0.48 | Severe injury in PR and PC in all rats | Severe | [3][4] |
| 6% Levobupivacaine (B138063) | 0.48 | Severe injury in PR and PC in 4 of 6 rats | Severe | [3][4] |
| 6% Ropivacaine | 0.48 | Milder injury limited to the PR in 1 of 6 rats | Mild | [3][4] |
Table 2: In Vitro Neurotoxicity of Local Anesthetics on Growing Neurons
| Local Anesthetic | IC50 (M) at 15 min exposure | Reversibility at 20h after washout | Reference |
| Lidocaine | 10-2.8 | Significantly higher percentage of growth cone collapse than control | [12] |
| Bupivacaine | 10-2.6 | Insignificant percentage of growth cone collapse compared to control | [12] |
| Mepivacaine | 10-1.6 | Significantly higher percentage of growth cone collapse than control | [12] |
| Ropivacaine | 10-2.5 | Insignificant percentage of growth cone collapse compared to control | [12] |
Experimental Protocols
Intrathecal Catheterization and Drug Administration in Rats
This protocol is adapted from studies investigating the in vivo neurotoxicity of intrathecally administered local anesthetics.[3][4][8]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Catheter Implantation: A sterile polyethylene (B3416737) (PE-10) tube is inserted through the L5/L6 intervertebral space, with the tip placed at the level of the spinal lumbar enlargement.
-
Post-operative Observation: Rats are observed for several days following catheterization to exclude animals showing signs of traumatic nerve injury.
-
Drug Administration: A specific volume of the local anesthetic solution (e.g., 0.12 µL/g body weight) is administered through the intrathecal catheter.
-
Post-administration Assessment: Behavioral assessments (walking behavior, sensory threshold) are performed at various time points.
-
Tissue Collection: At the end of the experiment, rats are euthanized, and the spinal cord and nerve roots are collected for histopathological and biochemical analysis.
Histopathological Examination of Nerve Tissue
-
Tissue Fixation: The collected spinal cord and nerve roots are fixed in a suitable fixative (e.g., 10% formalin).
-
Tissue Processing: The fixed tissues are dehydrated, cleared, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the embedded tissue are cut using a microtome.
-
Staining: The sections are stained with appropriate dyes, such as hematoxylin and eosin (H&E) for general morphology or specific stains like TUNEL for apoptosis.
-
Microscopic Analysis: The stained sections are examined under a light microscope to assess for any pathological changes, such as neuronal damage, inflammation, or apoptosis. For ultrastructural analysis, tissue is processed for transmission electron microscopy.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Ropivacaine Neurotoxicity
Ropivacaine-induced neurotoxicity has been shown to involve the modulation of specific intracellular signaling pathways.
References
- 1. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ropivacaine-induced peripheral nerve injection injury in the rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. A case of spinal nerve neurotoxicity with ropivacaine after combined spinal and epidural anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [An electrophysiological study of ropivacaine on excised cervical vagus nerves of rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ropivacaine Hydrochloride Concentration in Biodegradable Microspheres: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the concentration of ropivacaine (B1680718) hydrochloride within biodegradable microspheres is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in the selection and implementation of a suitable validation strategy. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Analysis of Analytical Methods
The choice of analytical method for quantifying ropivacaine hydrochloride in biodegradable microspheres depends on factors such as required sensitivity, selectivity, available equipment, and the complexity of the microsphere matrix. The following tables summarize the performance characteristics of the most frequently employed methods, offering a clear comparison to facilitate decision-making.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Widely available, robust, cost-effective, good selectivity and accuracy.[1][2][3] | Moderate sensitivity compared to LC-MS/MS, potential for interference from excipients. | Routine quality control, formulation development, and stability studies.[1] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, excellent for complex matrices, allows for metabolite identification.[4][5][6] | Higher equipment and operational costs, requires specialized expertise. | Bioanalytical studies, low-concentration quantification, and metabolite analysis.[4][5] |
| UV-Vis Spectroscopy | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and inexpensive.[7] | Low selectivity (potential for interference), less sensitive than chromatographic methods. | Preliminary screening, high-concentration samples, and in-process controls where specificity is not critical.[7] |
Quantitative Performance Data
The following tables present a summary of validation parameters for different analytical methods used to quantify this compound, extracted from various studies.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 40.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Accuracy | 99.1% - 101.2% | [2] |
| Intra-day Precision (%RSD) | < 3.0% | [1] |
| Inter-day Precision (%RSD) | < 6.0% | [1] |
| Limit of Detection (LOD) | 0.1 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [8] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 2000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Accuracy | 87% - 109% | [5][10] |
| Intra-day Precision (%RSD) | < 11% | [5] |
| Inter-day Precision (%RSD) | < 7% | [5] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | [5] |
Table 3: UV-Vis Spectroscopy
| Parameter | Value | Reference |
| Wavelength (λmax) | 229 nm | [7] |
| Linearity | Good linear relationship reported | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the key analytical methods.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine quantification of ropivacaine in biodegradable microspheres.
-
Sample Preparation:
-
Accurately weigh a known amount of ropivacaine-loaded microspheres.
-
Dissolve the microspheres in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to break down the polymer matrix.[11]
-
Evaporate the organic solvent completely.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the resulting solution through a 0.22 µm syringe filter before injection.[11]
-
-
Chromatographic Conditions:
-
Column: ODS C18 (4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 30:70 v/v, pH 3.5).[1]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.[3]
-
-
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank microsphere solution, a ropivacaine standard solution, and a sample solution to ensure no interference at the retention time of ropivacaine.[2]
-
Linearity: Determined by analyzing a series of ropivacaine standard solutions at different concentrations and plotting the peak area against the concentration.
-
Accuracy: Evaluated by the recovery of known amounts of ropivacaine spiked into blank microsphere samples at different concentration levels.[2]
-
Precision: Assessed by repeatedly analyzing samples at the same concentration on the same day (intra-day) and on different days (inter-day) and calculating the relative standard deviation (%RSD).[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for applications requiring high sensitivity and selectivity.
-
Sample Preparation:
-
Similar to the HPLC-UV protocol, dissolve the microspheres in an appropriate organic solvent.
-
After reconstitution in a suitable solvent, perform a protein precipitation step if analyzing biological matrices (e.g., plasma) by adding a precipitating agent like acetonitrile or methanol.[10]
-
Centrifuge the sample and transfer the supernatant for injection.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C8 or C18 column.[10]
-
Mobile Phase: Typically a gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For ropivacaine, a common transition to monitor is m/z 275.3 → 126.2.[5]
-
Internal Standard: An appropriate internal standard, such as etidocaine (B1208345) or a deuterated analog of ropivacaine, should be used for accurate quantification.[10]
-
-
Validation Parameters:
-
Validation follows similar principles to HPLC-UV but with a focus on matrix effects, which are assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a neat standard solution.
-
UV-Vis Spectroscopy Protocol
A straightforward method for rapid, high-concentration measurements.
-
Sample Preparation:
-
Dissolve a known quantity of ropivacaine-loaded microspheres in a solvent in which the polymer is soluble and which is transparent in the UV region of interest (e.g., dichloromethane).[7]
-
Prepare a standard curve by measuring the absorbance of a series of ropivacaine standard solutions of known concentrations.
-
-
Measurement:
-
Measure the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) for ropivacaine, which is approximately 229 nm.[7]
-
Use the standard curve to determine the concentration of ropivacaine in the sample.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the process, the following diagrams illustrate the general experimental workflow and a conceptual representation of the analytical validation process.
Caption: Experimental workflow for ropivacaine quantification in microspheres.
Caption: Logical flow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. arlok.com [arlok.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Stability-Indicating Assay for Ropivacaine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability-indicating assay methods for ropivacaine (B1680718) hydrochloride, a widely used local anesthetic. Understanding the stability of a drug substance is paramount in pharmaceutical development to ensure its safety, efficacy, and quality throughout its shelf life. This document details the performance of various analytical techniques, outlines experimental protocols for forced degradation studies, and visualizes the key workflows involved in developing a stability-indicating assay.
Comparative Performance of Stability-Indicating Assay Methods
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose for ropivacaine hydrochloride and other local anesthetics. The following table summarizes the performance characteristics of a typical stability-indicating HPLC method for this compound, alongside comparative data for assays of other common local anesthetics, bupivacaine (B1668057) and mepivacaine.
| Parameter | This compound | Bupivacaine Hydrochloride | Mepivacaine Hydrochloride |
| Analytical Method | Reverse-Phase HPLC | Reverse-Phase HPLC | Reverse-Phase HPLC |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 7.5) (66:34 v/v) | Acetonitrile:Phosphate Buffer (pH 6.8) | Methanol:Orthophosphoric acid solution (pH 7.6) (75:25 v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 234 nm | 215 nm |
| Linearity (Range) | > 0.999 (Concentration range not specified) | 125-900 µg/mL (r² = 0.9999)[1] | 20-100 µg/ml |
| Accuracy (% Recovery) | 99.1% - 101.2%[2] | 98.5% - 101.5%[1] | Not specified |
| Precision (% RSD) | ≤ 1.0%[2] | Not specified | Not specified |
| Specificity | No interference from degradation products[2][3] | Separates from degradation products[1] | Specific for the drug in the presence of degradation products |
Degradation Pathways of this compound
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method. This compound is subjected to stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.
Under alkaline conditions, ropivacaine is known to undergo hydrolysis of the amide linkage, leading to the formation of 2,6-dimethylaniline (B139824) and N-propyl-pipecolic acid.[3][4] The degradation pathways under other stress conditions are less specifically detailed in the public literature, but they are designed to simulate potential storage and handling conditions. A stability-indicating method must be able to separate the intact ropivacaine from all potential degradation products formed under these varied conditions.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of stability-indicating assays. The following section outlines the protocols for forced degradation studies and the subsequent HPLC analysis.
Forced Degradation Protocols
1. Acidic Degradation:
-
Procedure: Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid.
-
Conditions: Reflux the solution at 80°C for 4 hours.
-
Neutralization: After cooling, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
2. Alkaline Degradation:
-
Procedure: Dissolve 10 mg of this compound in 10 mL of 1 M sodium hydroxide.[4]
-
Conditions: Heat the solution on a hot plate at 100°C for 4 hours.[4]
-
Neutralization: After cooling, neutralize the solution with 1 M hydrochloric acid.[4]
-
Sample Preparation: Evaporate the solution and reconstitute the residue in methanol, then dilute with the mobile phase for HPLC analysis.[4]
3. Oxidative Degradation:
-
Procedure: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Preparation: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
-
Procedure: Place 10 mg of this compound powder in a petri dish.
-
Conditions: Expose the sample to a temperature of 105°C in a hot air oven for 24 hours.
-
Sample Preparation: After cooling, dissolve the powder in the mobile phase and dilute to a suitable concentration for HPLC analysis.
5. Photolytic Degradation:
-
Procedure: Place 10 mg of this compound powder in a petri dish.
-
Conditions: Expose the sample to UV light (254 nm) in a photostability chamber for 24 hours.
-
Sample Preparation: After exposure, dissolve the powder in the mobile phase and dilute to a suitable concentration for HPLC analysis.
HPLC Method Protocol
-
Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted as per the specific method) in a defined ratio (e.g., 66:34 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or as specified by the method.
-
Detection: UV detection at a specified wavelength (e.g., 220 nm).
-
Procedure: Inject the prepared standard and degraded samples into the chromatograph. Record the chromatograms and analyze the peak areas to determine the extent of degradation and the resolution between ropivacaine and its degradation products.
Visualizing the Workflow and Degradation Pathway
Understanding the logical flow of developing a stability-indicating assay and the chemical transformations during degradation is crucial. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Workflow for the development and validation of a stability-indicating assay method.
Caption: Degradation pathways of this compound under various stress conditions.
References
- 1. jocpr.com [jocpr.com]
- 2. arlok.com [arlok.com]
- 3. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 4. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical tool in the pharmaceutical industry, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of drug substances and their impurities. This guide provides a comparative analysis of UPLC methods for the determination of ropivacaine (B1680718) hydrochloride and its related substances, complete with experimental data, detailed protocols, and workflow visualizations.
Introduction to Ropivacaine and its Impurities
Ropivacaine is a long-acting local anesthetic belonging to the amino amide class.[1][2] It is the (S)-enantiomer and is known for its favorable sensory and motor blockade profile.[3] Like all pharmaceutical products, the purity of ropivacaine hydrochloride is critical for its safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for various impurities.[4][5] Common related substances include degradation products, intermediates from the manufacturing process, and other structurally similar compounds.
Key identified impurities for this compound include:
-
Ropivacaine Impurity B (N-Despropyl Ropivacaine): A primary process-related impurity.[2][5]
-
Bupivacaine: A structurally similar local anesthetic that may be present as an impurity.[6]
-
2,6-dimethylaniline (Ropivacaine Related Compound A): A potential starting material or degradation product.[4]
-
Other related compounds such as (S)-Mepivacaine (Impurity C), Ropivacaine N-Ethyl Analog (Impurity D), and Ropivacaine N-Isopropyl Analog (Impurity E).[2]
UPLC vs. HPLC: A Performance Comparison
UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[7][8] This fundamental difference leads to several performance enhancements:
-
Speed and Efficiency: UPLC methods significantly reduce analysis time. While a typical HPLC run might take 15-20 minutes, a UPLC method can achieve the same or better separation in 3-10 minutes.[7] For ropivacaine analysis, this translates to higher throughput in quality control environments.
-
Resolution: The smaller particle size in UPLC columns leads to sharper peaks and improved resolution between the active pharmaceutical ingredient (API) and its closely eluting impurities.[8][9]
-
Sensitivity: UPLC systems generally provide higher sensitivity due to reduced peak broadening, which is crucial for detecting and quantifying trace-level impurities.[8]
-
Solvent Consumption: The shorter run times and lower flow rates used in UPLC methods can reduce solvent consumption by 70-80% compared to HPLC, leading to cost savings and a greener footprint.[9]
Experimental Data: UPLC Method Performance
The following table summarizes the performance of a validated stability-indicating UPLC method for the simultaneous determination of ropivacaine and its related substances. This data is synthesized from various published methods to provide a representative overview.
| Parameter | Ropivacaine | Ropivacaine Impurity B | Bupivacaine | 2,6-dimethylaniline |
| Retention Time (min) | ~ 2.4 | ~ 1.8 | ~ 2.8 | ~ 1.5 |
| Linearity Range | 0.1 - 10 mg/mL[10] | 0.5 - 25 µg/mL | 0.5 - 25 µg/mL | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD | 0.03 µg/mL[11] | < 0.1 µg/mL | < 0.1 µg/mL | < 0.1 µg/mL |
| LOQ | 0.05 µg/mL[11] | 0.2 µg/mL | 0.2 µg/mL | 0.2 µg/mL |
| Accuracy (% Recovery) | 99.36%[11] | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 2.0% | < 2.0% |
Detailed Experimental Protocol
This section outlines a typical stability-indicating UPLC method for the analysis of this compound.
1. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0 min: 95% A, 5% B
-
0.5 min: 95% A, 5% B
-
3.5 min: 20% A, 80% B
-
4.0 min: 20% A, 80% B
-
4.1 min: 95% A, 5% B
-
5.0 min: 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1.0 µL
-
Detector: UV at 210 nm
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and its related substance reference standards in a diluent (e.g., 50:50 water:acetonitrile) to a known concentration.
-
Sample Solution: Prepare the sample by dissolving the this compound bulk drug or formulation in the diluent to a final concentration within the linear range of the method.
-
Forced Degradation Studies: To prove the stability-indicating nature of the method, ropivacaine samples are subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress as per ICH guidelines.
Visualizing the Workflow and Relationships
UPLC Analysis Workflow for Ropivacaine HCl
Caption: General workflow for the UPLC analysis of this compound.
Logical Relationship in Method Development
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. Ropivacaine EP Impurity B | 27262-40-4 | SynZeal [synzeal.com]
- 6. uspnf.com [uspnf.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating a Bioanalytical Method for Ropivacaine and its Metabolites in Cerebrospinal Fluid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of ropivacaine (B1680718) and its metabolites in cerebrospinal fluid (CSF) is crucial for understanding its pharmacokinetics and pharmacodynamics in the central nervous system. This guide provides a comparative overview of a validated bioanalytical method for this purpose, supported by experimental data and detailed protocols.
Comparison of Bioanalytical Methods
While various methods exist for the determination of ropivacaine in biological fluids such as plasma and urine, including HPLC-UV and GC-MS, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective method for analysis in complex matrices like CSF.[1][2][3] This guide focuses on a validated UPLC-MS/MS method for the simultaneous determination of ropivacaine and its primary metabolite, 3-hydroxy ropivacaine, in CSF.[1][4]
Table 1: Performance Comparison of Bioanalytical Methods
| Parameter | UPLC-MS/MS in CSF[1][5] | GC-MS/MS in Biological Fluids[2] | HPLC-UV in Plasma/Urine[3] |
| Analytes | Ropivacaine, 3-hydroxy ropivacaine | Ropivacaine, 3-hydroxy ropivacaine | Ropivacaine, bupivacaine (B1668057), and metabolites |
| Linear Range | 0.2–2000 ng/mL | Not specified for CSF | Not specified for CSF |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 10-15 ng/mL (in target samples) | 0.1 µM (in plasma) |
| Intra-day Precision (%RSD) | < 11% | < 7.84% | < 3% (between-day) |
| Inter-day Precision (%RSD) | < 7% | < 7.98% | < 3% |
| Accuracy | 87%–107% | Not specified | Not specified |
| Extraction Efficiency | > 79% | 96.5% - 104% | Not specified |
| Matrix Effect | 89%–98% | Not specified | Not specified |
Experimental Protocol: UPLC-MS/MS Method
This section details the validated UPLC-MS/MS method for the simultaneous determination of ropivacaine and 3-hydroxy ropivacaine in CSF.[1]
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for sample preparation.[1]
-
To 100 μL of CSF sample, add 10 μL of internal standard solution (diazepam-d5, 0.5 μg/mL).[1][4]
-
Add 2 mL of ethyl acetate (B1210297) and vortex for 1 minute.[1]
-
Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C.[1]
-
Transfer 1.5 mL of the supernatant to a new tube and evaporate to dryness under a stream of air.[1]
-
Reconstitute the residue in 100 μL of methanol.[1]
-
Inject 2 μL of the resulting solution into the UPLC-MS/MS system.[1]
UPLC-MS/MS Conditions
Table 2: UPLC-MS/MS Instrumental Parameters [1][4]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mmol/L ammonium (B1175870) acetate (containing 0.1% formic acid) in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-0.2 min: 15% B; 0.2-1.2 min: 15%-85% B; 1.2-2.1 min: 85% B; 2.1-2.4 min: 85%-15% B; 2.4-4.0 min: 15% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.5 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 850 L/h |
| Cone Gas Flow | 50 L/h |
| MRM Transitions | Ropivacaine: m/z 275.3 → 126.2; 3-hydroxy ropivacaine: m/z 291.0 → 126.0; Diazepam-d5 (IS): m/z 290.2 → 198.2 |
Method Validation Summary
The UPLC-MS/MS method was validated according to the US Food and Drug Administration (FDA) Bioanalysis Method Validation Guidelines.[4]
Table 3: Validation Parameters for Ropivacaine and 3-hydroxy Ropivacaine in CSF [1][5]
| Validation Parameter | Ropivacaine | 3-hydroxy Ropivacaine |
| Linearity (r²) | > 0.99 | > 0.99 |
| Linear Range | 0.2–2000 ng/mL | 0.2–2000 ng/mL |
| LLOQ | 0.2 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 11% | < 11% |
| Inter-day Precision (%RSD) | < 7% | < 7% |
| Accuracy | 87%–107% | 87%–107% |
| Extraction Recovery | > 79% | > 79% |
| Matrix Effect | 89%–98% | 89%–98% |
| Stability (24h at RT) | Stable | Stable |
| Stability (3 freeze-thaw cycles) | Stable | Stable |
| Stability (30 days at -80°C) | Stable | Stable |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ropivacaine and its metabolites in CSF.
Caption: Bioanalytical workflow for ropivacaine and metabolite analysis in CSF.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of ropivacaine and 3-hydroxy ropivacaine in cerebrospinal fluid.[1] The detailed protocol and robust validation data presented here offer a solid foundation for researchers and scientists in the field of drug development and clinical toxicology to implement this method for their specific needs. The high sensitivity of this method makes it particularly suitable for pharmacokinetic studies where low concentrations of the analytes are expected in the CSF.
References
- 1. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postmortem distribution of ropivacaine and its metabolite in human body fluids and solid tissues by GC-MS/MS using standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ropivacaine Hydrochloride
Essential Safety and Handling Guide for Ropivacaine Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure.[1][2][3] Engineering controls, such as process containment and local exhaust ventilation, should be the primary means of controlling exposure.[2]
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Standard | Recommendations |
| Eye Protection | EN166, ANSI Z87.1 or equivalent | Wear safety glasses with side shields or goggles.[1] If eye contact is possible, use tightly fitting safety goggles.[4] |
| Hand Protection | EN374, ASTM F1001 or equivalent | Wear impervious protective gloves.[1][4] |
| Skin and Body Protection | EN13982, ANSI 103 or equivalent | Wear protective clothing. For bulk processing, this is essential.[1] |
| Respiratory Protection | EN140, EN143, ASTM F2704-10 or equivalent | If airborne concentrations exceed the Occupational Exposure Band (OEB), use an appropriate respirator with a sufficient protection factor (e.g., a particulate respirator with a half mask and P3 filter).[1] |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound is not consistently established across all safety data sheets, some formulations containing Hydrochloric Acid have defined limits for that component.
Table 2: Occupational Exposure Limits for Components of this compound Injection
| Component | Jurisdiction | Type | Value |
| Hydrochloric Acid | Australia | PEAK | 5 ppm / 7.5 mg/m³[1] |
| Austria | OEL - MAKs | 5 ppm / 8 mg/m³[1] | |
| Belgium | OEL - TWA | 5 ppm / 8 mg/m³[1] | |
| ACGIH | Ceiling | 2 ppm[1] | |
| Latvia | OEL - TWA | 5 ppm / 8 mg/m³[1] |
Operational Plan for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation:
-
Ensure all personnel are trained on the hazards and handling procedures for this compound.
-
Verify that the work area is clean and that all necessary PPE and engineering controls are in place and functional.
-
Have an emergency plan and necessary spill cleanup materials readily available.
2. Handling the Compound:
-
Avoid inhalation and contact with skin, eyes, and clothing.[1][2]
-
Wear the appropriate PPE as detailed in Table 1.
-
After handling and before leaving the work area, wash hands and any exposed skin thoroughly.[1][2]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water.[1][2] Use soap.[2] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air and keep them at rest.[1][2] Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting.[1][2] Wash out the mouth with water and seek immediate medical attention.[1][2]
-
Spill: Evacuate non-essential personnel from the area.[1] Trained personnel wearing appropriate PPE should contain the spill with non-combustible absorbent material and place it in a labeled, sealed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and occupational exposure.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste.
2. Containerization:
-
Place all waste, including contaminated PPE and spill cleanup materials, into an appropriately labeled and sealed container.[1]
3. Disposal of Unused Product:
-
For unused or expired medication, the preferred method of disposal is through a drug take-back program.[6]
-
If a take-back program is not available, remove the substance from its original container and mix it with an undesirable substance like used coffee grounds or cat litter.[6][7]
-
Place this mixture in a sealed container (e.g., a resealable bag) and dispose of it in the trash.[6][7]
-
Ensure all personal information is removed from the original packaging before disposal.[6][7]
4. Environmental Considerations:
-
Implement appropriate technical and procedural measures for wastewater and waste disposal to prevent environmental release.[1][2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. somersetpharma.com [somersetpharma.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medline.com [medline.com]
- 6. fallonhealth.org [fallonhealth.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
